molecular formula C14H15Cl2NO3 B3027282 (1R,2S)-VU0155041 CAS No. 1263273-14-8

(1R,2S)-VU0155041

Cat. No.: B3027282
CAS No.: 1263273-14-8
M. Wt: 316.2 g/mol
InChI Key: VSMUYYFJVFSVCA-NWDGAFQWSA-N
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Description

an mGluR4 agonist

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMUYYFJVFSVCA-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (1R,2S)-VU0155041 as a Partial Agonist of mGluR4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (1R,2S)-VU0155041, a positive allosteric modulator (PAM) and partial agonist of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document details the compound's pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Introduction

This compound is a potent and selective ligand for the metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR).[1][2] It has garnered significant interest in the field of neuropharmacology due to its potential therapeutic applications in neurological disorders such as Parkinson's disease.[1][2][3] This compound exhibits a dual mechanism of action, functioning as both a positive allosteric modulator and a partial agonist at the mGluR4 receptor.[3][4]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, providing a comparative overview of its potency and efficacy at human and rat mGluR4 receptors.

ParameterSpeciesValueAssay TypeReference
EC50 (PAM activity) Human798 ± 58 nMCalcium Mobilization[4][5]
Rat693 ± 140 nMCalcium Mobilization[4][5]
EC50 (Partial Agonist Activity) N/A2.35 µMNot Specified[5]
Partial Agonism Efficacy N/A~45% of maximal glutamate responseThallium Flux Assay[4]

Mechanism of Action

This compound acts as a positive allosteric modulator by binding to a site on the mGluR4 receptor that is distinct from the orthosteric binding site for the endogenous ligand, glutamate.[4] This allosteric binding enhances the receptor's response to glutamate.[6] Additionally, this compound can directly activate the receptor in the absence of glutamate, demonstrating partial agonist activity.[3][4][5]

Signaling Pathways

The primary signaling pathway for mGluR4 involves coupling to the Gi/o family of G-proteins.[7] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7]

Furthermore, evidence suggests that mGluR4 can also signal through a G-protein-independent pathway involving phospholipase C (PLC) and protein kinase C (PKC).[8] This alternative pathway may contribute to the diverse physiological effects of mGluR4 activation.

Signaling Pathway of mGluR4 Activation by this compound

mGluR4_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_Gi_pathway Primary Pathway cluster_PLC_pathway Alternative Pathway mGluR4 mGluR4 Gi_o Gi/o mGluR4->Gi_o activates PLC PLC mGluR4->PLC activates Glutamate Glutamate Glutamate->mGluR4 binds orthosterically VU0155041 This compound VU0155041->mGluR4 binds allosterically AC Adenylyl Cyclase Gi_o->AC inhibits IonChannel_Gi Ion Channel Modulation Gi_o->IonChannel_Gi modulates cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA PKC PKC PLC->PKC IonChannel_PLC Ion Channel Modulation PKC->IonChannel_PLC modulates

Caption: mGluR4 signaling cascade initiated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Calcium Mobilization Assay

This assay is used to determine the potency of this compound as a positive allosteric modulator. It is typically performed in Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat mGluR4 receptor and a promiscuous G-protein chimera, such as Gαqi5, which couples the Gi/o-linked receptor to the calcium signaling pathway.

Materials:

  • CHO cells stably expressing mGluR4 and Gαqi5

  • Cell culture medium (e.g., DMEM/F12)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • This compound

  • Glutamate

  • 96- or 384-well black-walled, clear-bottom microplates

Procedure:

  • Cell Plating: Seed the CHO-mGluR4/Gαqi5 cells into the microplates at a density of 40,000-80,000 cells/well (for 96-well plates) or 10,000-20,000 cells/well (for 384-well plates) and culture overnight.[9]

  • Dye Loading: Prepare a Fluo-4 AM loading solution in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C.[9]

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer.

  • Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells, followed by the addition of a sub-maximal (EC20) concentration of glutamate. Monitor the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the EC50 value.

cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity, the primary downstream effect of mGluR4 activation. It is commonly performed in Human Embryonic Kidney (HEK293) cells stably expressing the mGluR4 receptor.

Materials:

  • HEK293 cells stably expressing mGluR4

  • Cell culture medium

  • Stimulation buffer

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • This compound

  • Glutamate

  • cAMP detection kit (e.g., HTRF-based)

  • 384-well low-volume microplates

Procedure:

  • Cell Preparation: Harvest and resuspend the HEK293-mGluR4 cells in stimulation buffer.

  • Compound and Cell Plating: Dispense the cell suspension into the microplate wells. Add serial dilutions of this compound to the wells.

  • Stimulation: Add a fixed concentration of glutamate and forskolin to all wells to stimulate adenylyl cyclase.

  • Lysis and Detection: After incubation, lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

  • Measurement: Read the plate on an HTRF-compatible reader.

  • Data Analysis: The decrease in the HTRF signal is proportional to the amount of cAMP produced. Plot the signal against the concentration of this compound to determine its inhibitory effect on forskolin-stimulated cAMP production.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for characterizing a novel mGluR4 PAM and the logical relationship of its dual mechanism of action.

Experimental Workflow for mGluR4 PAM Characterization

Experimental_Workflow start Start: Novel Compound primary_screen Primary Screening (e.g., Calcium Mobilization Assay) start->primary_screen hit_id Hit Identification (Potentiation of Glutamate Response) primary_screen->hit_id dose_response Dose-Response Curves (EC50 Determination) hit_id->dose_response selectivity Selectivity Profiling (vs. other mGluRs and targets) dose_response->selectivity mechanism Mechanism of Action Studies (cAMP Assay, Partial Agonism) selectivity->mechanism in_vivo In Vivo Efficacy Studies (e.g., Parkinson's Disease Models) mechanism->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: A typical workflow for characterizing a novel mGluR4 PAM.

Logical Relationship of this compound's Dual Mechanism

Logical_Relationship VU0155041 This compound binds Binds to Allosteric Site on mGluR4 VU0155041->binds pam_action Positive Allosteric Modulation (Enhances Glutamate Affinity/Efficacy) binds->pam_action agonist_action Partial Agonist Activity (Directly Activates Receptor) binds->agonist_action receptor_activation mGluR4 Activation pam_action->receptor_activation agonist_action->receptor_activation downstream Downstream Signaling (e.g., ↓cAMP) receptor_activation->downstream

Caption: Logical flow of this compound's dual action at mGluR4.

Conclusion

This compound is a valuable pharmacological tool for studying the function of mGluR4 and holds promise as a lead compound for the development of novel therapeutics. Its dual mechanism as a positive allosteric modulator and partial agonist provides a nuanced approach to modulating mGluR4 activity. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation of this and other mGluR4 modulators. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

What is the difference between (1R,2S)-VU0155041 and VU0155041?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (1R,2S)-VU0155041 and VU0155041 For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry

In pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is paramount. Molecules with the same chemical formula and connectivity but different spatial arrangements are called stereoisomers.[1][2] A specific type of stereoisomerism involves enantiomers, which are non-superimposable mirror images of each other, much like a left and right hand.[3][4]

A 50:50 mixture of two enantiomers is termed a racemic mixture or racemate.[3][5] While enantiomers share identical physical properties in an achiral environment, their interactions with chiral biological systems—such as receptors and enzymes—can differ dramatically.[1] One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1] The process of separating a racemic mixture into its individual enantiomers is called resolution.[4][6] This distinction is the fundamental difference between a compound designated with a specific stereochemical descriptor, like (1R,2S), and one without.

Defining VU0155041 and this compound

VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[7] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. It has shown therapeutic potential in preclinical models of Parkinson's disease.[7]

The molecule VU0155041 is chiral, meaning it exists as stereoisomers. The core structure, cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid, has two chiral centers, leading to a pair of enantiomers:

  • This compound : The specific, pharmacologically active enantiomer.

  • (1S,2R)-VU0155041 : The corresponding inactive enantiomer.

The term "VU0155041" is frequently used in scientific literature to refer specifically to the active (1R,2S) enantiomer. However, without the stereochemical prefix, the name could also denote the racemic mixture of the cis-diastereomer, containing both the (1R,2S) and (1S,2R) enantiomers in equal measure. The key difference is that This compound unambiguously identifies the single, purified, active molecule, whereas "VU0155041" can be ambiguous, though it most often implies the active form.

Furthermore, there is a trans diastereomer, VU0155040, which is reported to be inactive, highlighting the high stereoselectivity of the mGluR4 allosteric binding site.

Quantitative Pharmacological Data

The primary pharmacological activity of this compound is its potentiation of the mGluR4 receptor. This is typically quantified by its half-maximal effective concentration (EC₅₀), which is the concentration of the compound that produces 50% of the maximal possible response.

Compound Target Receptor Parameter Value (nM)
This compoundHuman mGluR4EC₅₀798[7]
This compoundRat mGluR4EC₅₀693[7]

Table 1: In Vitro Potency of this compound

The in vivo efficacy of this compound has been demonstrated in rodent models of Parkinson's disease, where it reverses motor deficits induced by dopamine (B1211576) antagonists or depleting agents.[7]

Animal Model Compound & Dose (intracerebroventricular) Effect
Haloperidol-induced catalepsy in ratsThis compound (31 and 93 nmol)Significantly decreases cataleptic effects[7]
Reserpine-induced akinesia in ratsThis compound (93 and 316 nmol)Reverses reserpine-induced akinesia[7]

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

In Vitro Assay: Calcium Flux Measurement

The activity of mGluR4 PAMs is commonly assessed using a calcium flux assay in a cell line (e.g., CHO cells) co-expressing the mGluR4 receptor and a G-protein that couples to calcium mobilization. Since mGluR4 is naturally coupled to the Gαi/o subunit, which inhibits adenylyl cyclase, it is often co-expressed with a promiscuous or chimeric G-protein (like Gαq) to redirect the signal to the phospholipase C (PLC) pathway, resulting in a measurable intracellular calcium release.

Methodology:

  • Cell Preparation : CHO cells stably co-expressing the human or rat mGluR4 receptor and a suitable G-protein are seeded into 384-well microplates.

  • Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in an assay buffer (e.g., HBSS with 20 mM HEPES). The plate is incubated to allow the dye to de-esterify and become active within the cells.[8]

  • Compound Addition : The test compound, this compound, is added to the wells at various concentrations.

  • Agonist Stimulation : After a short incubation with the test compound, a sub-maximal concentration (e.g., EC₂₀) of an agonist like glutamate is added to stimulate the mGluR4 receptor.

  • Signal Detection : The fluorescence intensity is measured over time using an instrument like a Functional Drug Screening System (FDSS) or a FLIPR. An increase in fluorescence corresponds to an increase in intracellular calcium.[8]

  • Data Analysis : The potentiation effect of the PAM is measured as an increase in the calcium signal compared to the agonist-only control. Dose-response curves are generated to calculate the EC₅₀ value.

In Vivo Model: Haloperidol-Induced Catalepsy in Rats

This model assesses the potential of a compound to reverse the cataleptic state (a state of motor immobility) induced by the dopamine D2 receptor antagonist, haloperidol, which mimics some of the motor symptoms of Parkinson's disease.[9][10]

Methodology:

  • Animal Acclimation : Male Wistar or Sprague-Dawley rats are acclimated to the testing environment.

  • Catalepsy Induction : Haloperidol (e.g., 1.0-1.5 mg/kg) is administered intraperitoneally (i.p.) to induce a cataleptic state.[7][11]

  • Compound Administration : this compound is administered, typically via intracerebroventricular (i.c.v.) injection to bypass the blood-brain barrier, at various doses.[7]

  • Catalepsy Assessment : At set time points after drug administration (e.g., 30, 60, 90 minutes), catalepsy is measured using the bar test.[11][12] The rat's forepaws are placed on a raised horizontal bar. The latency to remove both paws from the bar is recorded.[10] An increase in this latency indicates catalepsy.

  • Data Analysis : The ability of this compound to reduce the descent latency compared to the vehicle-treated control group is measured and statistically analyzed.

Visualizations: Pathways and Workflows

mGluR4 Signaling Pathway

The mGluR4 receptor is a Class C G-protein-coupled receptor (GPCR). As a member of the Group III mGluRs, it is predominantly coupled to the Gαi/o protein.[13] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[13][14] As a PAM, this compound enhances this signaling cascade in the presence of glutamate.

mGluR4_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mGluR4 mGluR4 Dimer Gi_protein Gαi/o-Gβγ (Inactive) mGluR4->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits ATP ATP cAMP cAMP Glutamate Glutamate Glutamate->mGluR4 Binds Orthosteric Site PAM This compound (PAM) PAM->mGluR4 Binds Allosteric Site ATP->cAMP Conversion Response Decreased Neuronal Excitability cAMP->Response Leads to

Fig 1. Simplified mGluR4 signaling pathway enhanced by a PAM.
Experimental Workflow: Haloperidol-Induced Catalepsy Model

The following diagram illustrates the logical flow of an in vivo experiment to test the efficacy of this compound.

Catalepsy_Workflow cluster_setup Phase 1: Setup & Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment start Select & Acclimate Rats grouping Randomly Assign to Groups (Vehicle vs. Drug) start->grouping haloperidol Administer Haloperidol (i.p.) to all Rats grouping->haloperidol vehicle Administer Vehicle (i.c.v.) haloperidol->vehicle drug Administer this compound (i.c.v.) haloperidol->drug wait Wait for Set Time (e.g., 30, 60, 90 min) vehicle->wait drug->wait bar_test Perform Bar Test: Measure Descent Latency wait->bar_test record Record & Analyze Data bar_test->record end Compare Groups: Assess Reversal of Catalepsy record->end

Fig 2. Workflow for the rat catalepsy in vivo experiment.

References

An In-depth Technical Guide to (1R,2S)-VU0155041: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

(1R,2S)-VU0155041 , a significant tool compound in neuroscience research, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2][3][4] This guide provides a comprehensive overview of its synthesis, chemical properties, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction

Metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR), is a promising therapeutic target for a variety of central nervous system (CNS) disorders, most notably Parkinson's disease.[2] Allosteric modulation of mGluR4 offers several advantages over orthosteric agonism, including enhanced receptor subtype selectivity and a more nuanced potentiation of the endogenous glutamate signal.[2] VU0155041 has demonstrated efficacy in rodent models of Parkinson's disease, highlighting its potential as a pharmacological tool and a lead compound for drug discovery.[2][3]

Synthesis of this compound

The synthesis of this compound is achieved through a concise and efficient route, which has been adapted for parallel synthesis to explore the structure-activity relationship (SAR) of this chemical series.[2][3][4]

Synthetic Pathway

The synthesis commences with the commercially available cis-1,2-cyclohexanedicarboxylic anhydride (B1165640). The key step involves the ring-opening of the anhydride with an appropriate amine to form a carboxylic acid amide.[2]

G cluster_synthesis Synthetic Pathway of this compound start cis-1,2-Cyclohexanedicarboxylic anhydride intermediate Carboxylic acid amide intermediate start->intermediate Ring-opening with 3,5-dichloroaniline product This compound intermediate->product Final processing

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of VU0155041 Analogs[2]

The following protocol is a generalized procedure for the library synthesis of VU0155041 analogs, as described in the literature.

  • Amine Addition: To a solution of cis-1,2-cyclohexanedicarboxylic anhydride in an appropriate solvent (e.g., THF), the desired amine (RR'NH) is added.

  • Reaction: The reaction mixture is heated to 55 °C and stirred until the reaction is complete (typically monitored by TLC or LC-MS).

  • Work-up and Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by an appropriate method, such as column chromatography, to yield the desired carboxylic acid amide.

Chemical Properties and Pharmacological Activity

This compound is the cis regioisomer of VU0155041 and has been extensively characterized for its activity at mGluR4.[5]

Quantitative Data
ParameterValueSpeciesReference
EC50 798 nMHuman mGluR4[1]
693 nMRat mGluR4[1]
2.35 µM(partial agonist activity)[5]
Purity ≥99% (HPLC)N/A
Molecular Weight 316.18 g/mol N/A
Molecular Formula C14H15Cl2NO3N/A
Mechanism of Action

VU0155041 acts as a positive allosteric modulator of mGluR4, meaning it binds to a site on the receptor distinct from the glutamate binding site.[5] This binding potentiates the receptor's response to glutamate.[5] It has been shown to induce a concentration-dependent leftward shift in the glutamate concentration-response curve.[6] Interestingly, VU0155041 also exhibits partial agonist activity at mGluR4, meaning it can activate the receptor to a certain degree even in the absence of glutamate.[5]

Signaling Pathway

The activation of mGluR4, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The potentiation of this pathway by VU0155041 is a key aspect of its mechanism of action.

G cluster_pathway mGluR4 Signaling Pathway Modulation Glutamate Glutamate mGluR4 mGluR4 Receptor Glutamate->mGluR4 Binds to orthosteric site VU0155041 VU0155041 VU0155041->mGluR4 Binds to allosteric site Gi_Go Gαi/o Protein mGluR4->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits ATP ATP AC->ATP Catalyzes cAMP cAMP ATP->cAMP Conversion CellularResponse Cellular Response cAMP->CellularResponse Leads to G cluster_workflow In Vivo Experimental Workflow start Animal Acclimation drug_admin Chronic VU0155041 or Vehicle Administration start->drug_admin behavioral Behavioral Testing drug_admin->behavioral biochem Biochemical Analysis (e.g., qRT-PCR, Western Blot) behavioral->biochem end Data Analysis biochem->end

References

(1R,2S)-VU0155041 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (1R,2S)-VU0155041: A Positive Allosteric Modulator of mGluR4 For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of this compound, a selective positive allosteric modulator (PAM) and partial agonist of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a small molecule that has been instrumental in the study of mGluR4 function and its therapeutic potential, particularly in the context of Parkinson's disease.

Identifier Value
CAS Number 1263273-14-8
Molecular Weight 316.18 g/mol [1]
Molecular Formula C₁₄H₁₅Cl₂NO₃[1]
IUPAC Name (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid[1]

Mechanism of Action

This compound acts as a positive allosteric modulator and a partial agonist at the mGluR4 receptor.[2] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate, by binding to a site distinct from the glutamate binding site, known as an allosteric site.[3][4] This potentiation of glutamate signaling occurs without direct competition with the natural ligand. Additionally, it exhibits partial agonist activity, meaning it can directly activate the mGluR4 receptor, albeit to a lesser extent than the full agonist glutamate.[2]

The mGluR4 receptor is a G-protein coupled receptor (GPCR) that signals through the Gi/o pathway.[4][5] Upon activation by glutamate and potentiation by this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6][7] The reduction in cAMP levels modulates the activity of downstream signaling pathways, ultimately influencing neurotransmitter release and neuronal excitability.

Signaling Pathway of mGluR4 Activation

mGluR4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site VU0155041 This compound VU0155041->mGluR4 Binds to allosteric site Gi_o Gi/o Protein mGluR4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effectors cAMP->Downstream Modulates

Caption: Signaling pathway of mGluR4 activation by glutamate and this compound.

Experimental Protocols

This compound has been evaluated in various in vitro and in vivo experimental models to characterize its activity and therapeutic potential.

In Vitro Assays

A common in vitro method to assess the activity of mGluR4 modulators is the calcium mobilization assay.[8][9]

Calcium Mobilization Assay Protocol

Step Procedure
1. Cell Culture Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a chimeric G-protein (Gqi5) are cultured in DMEM supplemented with 10% dialyzed FBS, antibiotics, and selection agents. The Gqi5 protein couples the Gi/o-linked mGluR4 to the Gq pathway, enabling the measurement of receptor activation via intracellular calcium release.[10]
2. Cell Plating Cells are seeded into 384-well black-walled, clear-bottom plates and grown overnight.
3. Dye Loading The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for 45-60 minutes at 37°C.
4. Compound Addition Test compounds, including this compound, are added to the wells at various concentrations.
5. Glutamate Addition After a short incubation with the test compound, an EC₂₀ concentration of glutamate is added to stimulate the receptor.
6. Signal Detection Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FDSS).
7. Data Analysis The potentiation of the glutamate response by the test compound is quantified by determining the EC₅₀ value from the concentration-response curve.

Workflow for In Vitro Calcium Mobilization Assay

in_vitro_workflow start Start cell_culture Culture CHO cells expressing hmGluR4 and Gqi5 start->cell_culture plating Plate cells in 384-well plates cell_culture->plating dye_loading Load cells with Fluo-4 AM calcium dye plating->dye_loading add_compound Add this compound (various concentrations) dye_loading->add_compound add_glutamate Add EC20 Glutamate add_compound->add_glutamate measure_fluorescence Measure fluorescence (calcium signal) add_glutamate->measure_fluorescence analyze_data Analyze data and determine EC50 measure_fluorescence->analyze_data end End analyze_data->end synthesis_scheme reagent1 cis-1,2-Cyclohexanedicarboxylic anhydride arrow Ring Opening reagent1->arrow reagent2 3,5-Dichloroaniline reagent2->arrow product This compound arrow->product

References

An In-depth Technical Guide to the (1R,2S)-VU0155041 Binding Site on the mGluR4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the allosteric binding site for (1R,2S)-VU0155041 on the metabotropic glutamate (B1630785) receptor 4 (mGluR4). It includes quantitative data on its modulatory activity, detailed experimental protocols for its characterization, and visualizations of relevant biological and experimental pathways.

Introduction to mGluR4 and Allosteric Modulation

Metabotropic glutamate receptors (mGluRs) are Class C G-protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] The eight identified mGluR subtypes are categorized into three groups based on sequence homology, pharmacology, and signal transduction pathways.[1][2] mGluR4, a member of Group III, is predominantly found on presynaptic terminals and couples to Gαi/o proteins.[1][3] Activation of mGluR4 leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately, a reduction in neurotransmitter release.[3]

The development of subtype-selective ligands for mGluRs has been challenging due to the highly conserved orthosteric binding site for the endogenous agonist, glutamate.[4] This has led to a focus on allosteric modulators, which bind to topographically distinct sites on the receptor.[5][6] Positive allosteric modulators (PAMs) enhance the receptor's response to an agonist without directly activating the receptor themselves, offering a more nuanced approach to therapeutic intervention.[3] this compound is a potent and selective PAM of mGluR4, which has also been described as a partial agonist or "ago-potentiator".[1][2][7] It has shown therapeutic potential in pre-clinical models for Parkinson's disease, neuropathic pain, and addiction.[8][9]

The Allosteric Binding Site of this compound

Unlike orthosteric agonists that bind within the large extracellular Venus flytrap domain (VFD), this compound binds to an allosteric pocket located within the seven-transmembrane (7TM) domain of the mGluR4 receptor.[2][7][10] This spatial distinction is a key reason for the improved subtype selectivity of allosteric modulators compared to orthosteric ligands.[5]

Recent cryo-electron microscopy (cryo-EM) studies have provided high-resolution insights into this binding site.[10] These studies revealed two overlapping sub-pockets within the 7TM helical bundle that can accommodate different PAMs. This compound binds to an "upper sub-pocket," situated near the extracellular side of the 7TM domain.[10] This is significant because its binding to this site allows it to modulate not only mGluR4 homodimers but also mGluR2/4 heterodimers.[10] In contrast, other PAMs that bind to a "lower" sub-pocket are inactive at the heterodimer.[10] The ability to modulate heterodimeric receptor complexes opens up new possibilities for understanding the compound's pharmacological effects.

Quantitative Data Presentation

This compound is the active cis-regioisomer of the VU0155041 racemate.[7] Its potency as a PAM and partial agonist has been characterized in various in vitro assays.

Table 1: Potency of this compound at mGluR4

Species EC₅₀ (nM) Assay Type Reference
Human 798 ± 58 Functional Assay [7][11]

| Rat | 693 ± 140 | Functional Assay |[7][11] |

Table 2: Efficacy and Activity Profile of this compound

Parameter Description Value Reference
Partial Agonism Induces a response relative to the maximal glutamate response. ~45% [7]
Selectivity Selective for mGluR4 over a wide range of other targets. High [7]

| Mechanism | Positive Allosteric Modulator / Ago-Potentiator | - |[1][2] |

Experimental Protocols

Characterizing the activity of an allosteric modulator like this compound requires specific experimental designs to distinguish its effects from direct agonism and to quantify its potentiation of the endogenous ligand.

Functional Assay for PAM Activity (Calcium Flux)

A common method to assess mGluR4 activity in a high-throughput format involves co-expressing the Gαi/o-coupled receptor with a promiscuous G-protein, such as Gαqi5, in a host cell line (e.g., CHO or HEK293). This redirects the receptor's signaling through the Gαq pathway, enabling the measurement of intracellular calcium mobilization via a fluorescent indicator.

Methodology:

  • Cell Culture: CHO cells stably co-expressing human mGluR4 and Gαqi5 are plated into 384-well microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Using an automated liquid handler (e.g., FLIPR), a baseline fluorescence is measured. Subsequently, this compound is added at various concentrations and the plate is incubated.

  • Agonist Challenge: An EC₂₀ concentration (a concentration that elicits 20% of the maximal response) of glutamate is added to the wells.

  • Data Acquisition: Fluorescence is monitored continuously throughout the experiment. An increase in fluorescence following the glutamate challenge, which is greater in the presence of the PAM, indicates potentiation.

  • Analysis: Data are normalized to the maximal glutamate response. The EC₅₀ for potentiation is calculated from the concentration-response curve of this compound in the presence of the EC₂₀ glutamate concentration.

G cluster_prep Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis P1 Plate mGluR4/Gqi5 CHO Cells P2 Load Cells with Calcium Dye P1->P2 A1 Measure Baseline Fluorescence P2->A1 A2 Add this compound (Test PAM) A1->A2 A3 Add Glutamate (EC20 Concentration) A2->A3 A4 Monitor Fluorescence (Calcium Flux) A3->A4 D1 Normalize Data to Max Glutamate Response A4->D1 D2 Generate Concentration- Response Curve D1->D2 D3 Calculate EC50 for Potentiation D2->D3

Caption: Workflow for a calcium flux functional assay to detect mGluR4 PAM activity.

Cooperative Radioligand Binding Assay

This assay provides direct evidence that the allosteric modulator enhances the binding of an orthosteric ligand. It measures the binding of a radiolabeled orthosteric agonist (or antagonist) in the presence and absence of the unlabeled PAM.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing mGluR4.

  • Incubation: In a binding buffer, the cell membranes are incubated with a constant, low concentration of a radiolabeled orthosteric ligand (e.g., [³H]L-AP4).

  • PAM Addition: Parallel incubations are set up with increasing concentrations of unlabeled this compound. The presence of a PAM is expected to increase the affinity of the orthosteric ligand, leading to an increase in specific binding of the radioligand.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Analysis: The specific binding is plotted against the concentration of this compound. A concentration-dependent increase in radioligand binding confirms a positive cooperative interaction.

G cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Analysis P1 Prepare mGluR4-expressing Cell Membranes B1 Incubate Membranes + [3H]L-AP4 + varying [PAM] P1->B1 P2 Prepare Radioligand ([3H]L-AP4) P2->B1 P3 Prepare this compound (Cold PAM) P3->B1 B2 Rapid Filtration (Separate Bound/Free) B1->B2 A1 Quantify Radioactivity (Scintillation Counting) B2->A1 A2 Plot Specific Binding vs. [PAM] A1->A2 A3 Confirm Positive Cooperativity A2->A3

Caption: Workflow for a cooperative radioligand binding assay.

mGluR4 Signaling Pathway

The binding of both glutamate to the orthosteric site and this compound to the allosteric site stabilizes a conformational state of the mGluR4 receptor that enhances its coupling to the inhibitory G-protein, Gαi/o. This initiates a downstream signaling cascade that modulates neuronal function.

Pathway Description:

  • Receptor Activation: Glutamate binds to the VFD and this compound binds to the 7TM domain.

  • G-Protein Coupling: The activated mGluR4 receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein.

  • Effector Modulation: The activated Gαi-GTP subunit dissociates and inhibits the enzyme adenylyl cyclase (AC).

  • Second Messenger Reduction: Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cAMP.

  • Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates ion channels and other proteins involved in neurotransmitter release. The primary effect is a reduction in the release of neurotransmitters (like glutamate or GABA) from the presynaptic terminal.

G cluster_signal Intracellular Signaling R mGluR4 Receptor G Gi/o Protein R->G couples AC Adenylyl Cyclase (AC) G->AC inhibits cAMP cAMP G->cAMP reduces Glut Glutamate Glut->R binds (Orthosteric) PAM This compound PAM->R binds (Allosteric) ATP ATP ATP->cAMP AC Release Neurotransmitter Release cAMP->Release promotes

Caption: Simplified mGluR4 signaling pathway modulated by this compound.

References

In Silico Modeling of (1R,2S)-VU0155041 and mGluR4 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the interaction between the positive allosteric modulator (PAM) (1R,2S)-VU0155041 and the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential pathways and workflows to facilitate further research and drug development efforts targeting mGluR4.

Introduction to mGluR4 and this compound

Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of synaptic transmission in the central nervous system.[1] Primarily coupled to the Gi/o signaling pathway, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] This modulation of neuronal excitability makes mGluR4 an attractive therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and pain.[1]

This compound is a potent and selective positive allosteric modulator of mGluR4.[2] As a PAM, it does not directly activate the receptor but enhances its response to the endogenous agonist, glutamate.[1] This mode of action offers a more nuanced and potentially safer therapeutic approach compared to direct agonists.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of this compound and its racemate, VU0155041, with mGluR4.

Table 1: Potency of this compound and VU0155041 at mGluR4

CompoundSpeciesAssay TypeParameterValue (nM)Reference
This compoundHumanFunctionalEC50798 ± 58[3]
This compoundRatFunctionalEC50693 ± 140[3]
VU0155041 (racemate)HumanFunctionalEC50798[4]
VU0155041 (racemate)RatFunctionalEC50693[4]

Signaling Pathways of mGluR4

Activation of mGluR4 primarily initiates a canonical signaling cascade through Gi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. However, evidence also suggests the existence of a non-canonical pathway involving Phospholipase C (PLC) and Protein Kinase C (PKC).

mGluR4_Signaling_Pathway Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 VU0155041 This compound (PAM) VU0155041->mGluR4 Gio Gi/o mGluR4->Gio Activates PLC PLC mGluR4->PLC Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Neuronal_Response Modulation of Neurotransmitter Release PKA->Neuronal_Response PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates PKC->Neuronal_Response In_Silico_Workflow PDB 1. Protein Structure Preparation (PDB: 7E9H) Docking 3. Molecular Docking PDB->Docking Ligand 2. Ligand Preparation (this compound) Ligand->Docking MD 4. Molecular Dynamics Simulation Docking->MD Analysis 5. Binding Mode & Energy Analysis MD->Analysis Mutagenesis 6. Hypothesis Generation (e.g., for Site-Directed Mutagenesis) Analysis->Mutagenesis

References

Potential Therapeutic Targets of (1R,2S)-VU0155041: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(1R,2S)-VU0155041 , a cis-regioisomer of VU0155041, has emerged as a significant subject of research in the field of neuropharmacology. This small molecule acts as a partial agonist and a potent, selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1] Its ability to modulate glutamatergic neurotransmission has positioned it as a promising therapeutic candidate for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the therapeutic targets of this compound, detailing its pharmacological properties, relevant signaling pathways, and the experimental protocols used for its characterization.

Primary Therapeutic Target: Metabotropic Glutamate Receptor 4 (mGluR4)

The principal molecular target of this compound is the metabotropic glutamate receptor 4 (mGluR4) , a member of the Group III mGluRs. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through a Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] mGluR4 is predominantly located on presynaptic terminals, where it functions as an autoreceptor or heteroceptor to inhibit the release of neurotransmitters, primarily glutamate and GABA.[4][5] This modulatory role in synaptic transmission is central to its therapeutic potential.

Quantitative Pharmacological Data

The potency and efficacy of this compound and its parent compound VU0155041 have been quantified in various in vitro assays. The following tables summarize the key pharmacological parameters.

CompoundReceptorAssay TypeParameterValueReference
This compound Human mGluR4Functional AssayEC50798 ± 58 nM[1]
This compound Rat mGluR4Functional AssayEC50693 ± 140 nM[1]
This compound mGluR4Functional AssayEC502.35 µM[1]
VU0155041 Human mGluR4Positive Allosteric ModulationEC50798 nM[6]
VU0155041 Rat mGluR4Positive Allosteric ModulationEC50693 nM[6]

Potential Therapeutic Indications and Underlying Mechanisms

The strategic location and function of mGluR4 in key neural circuits make it a compelling target for therapeutic intervention in several CNS disorders.

Parkinson's Disease

In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to an overactivity of the indirect pathway of the basal ganglia, resulting in motor deficits. mGluR4 is highly expressed in the striatum, particularly at the presynaptic terminals of corticostriatal and striatopallidal neurons.[5][7] Activation of mGluR4 by a PAM like this compound is hypothesized to reduce the excessive release of glutamate and GABA in the striatum, thereby normalizing the output of the basal ganglia and alleviating motor symptoms.[8]

Caption: mGluR4 activation by this compound inhibits neurotransmitter release.

Neuropathic Pain

In chronic pain states, there is often an enhancement of excitatory glutamatergic transmission in the spinal cord dorsal horn. mGluR4 is expressed on the presynaptic terminals of primary afferent fibers that synapse in the dorsal horn.[7] By acting as a PAM at these receptors, this compound can reduce the release of glutamate from these terminals, thereby dampening the transmission of pain signals.[9]

Caption: this compound reduces glutamate release in pain pathways.

Opioid Addiction

The mesolimbic dopamine (B1211576) system, particularly the nucleus accumbens (NAc), plays a crucial role in the rewarding effects of opioids. Glutamatergic projections to the NAc are critically involved in drug-seeking behavior and relapse.[10] mGluR4 is expressed in the NAc and can modulate both glutamate and dopamine release.[10][[“]] By acting on presynaptic mGluR4, this compound can potentially normalize the dysregulated glutamatergic and dopaminergic signaling in the NAc associated with opioid addiction, thereby reducing craving and relapse.[12]

Caption: this compound normalizes reward pathway signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of compounds like this compound.

In Vitro Assays for mGluR4 Positive Allosteric Modulators

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells are commonly used.

  • Transfection: Cells are transiently or stably transfected with the cDNA encoding for human or rat mGluR4. Co-transfection with a G-protein chimera (e.g., Gαqi5) can be used to redirect the Gαi/o signal to a Gαq-mediated calcium release, which is readily measurable.

2. Intracellular Calcium Mobilization Assay:

  • Principle: This assay measures the ability of a PAM to potentiate the response of mGluR4 to a sub-maximal concentration of glutamate.

  • Procedure:

    • Transfected cells are plated in 96- or 384-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A baseline fluorescence reading is taken.

    • The test compound (this compound) is added at various concentrations.

    • A sub-maximal (EC20) concentration of glutamate is added.

    • The change in fluorescence, indicative of intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The potentiation is calculated as the percentage increase in the glutamate response in the presence of the PAM compared to the response to glutamate alone. EC50 values for the PAM are determined from concentration-response curves.

In Vivo Models for Therapeutic Efficacy

1. Haloperidol-Induced Catalepsy in Rats (Model for Parkinson's Disease):

  • Principle: The dopamine D2 receptor antagonist haloperidol (B65202) induces catalepsy, a state of motor immobility, which is a hallmark of parkinsonism. The ability of a test compound to reverse this catalepsy is indicative of anti-parkinsonian activity.

  • Procedure:

    • Male Wistar or Sprague-Dawley rats are used.[13][14]

    • Catalepsy is induced by an intraperitoneal (i.p.) injection of haloperidol (e.g., 0.5-1 mg/kg).[13][15]

    • At a predetermined time after haloperidol injection (e.g., 30-60 minutes), the test compound (this compound) or vehicle is administered (e.g., intracerebroventricularly).[1]

    • Catalepsy is assessed at various time points using the bar test. The rat's forepaws are placed on a horizontal bar, and the latency to remove both paws from the bar is measured.[16]

  • Data Analysis: The duration of catalepsy is compared between the vehicle- and drug-treated groups. A significant reduction in the cataleptic state indicates efficacy.

2. Reserpine-Induced Akinesia in Rats (Model for Parkinson's Disease):

  • Principle: Reserpine (B192253) depletes monoamines (dopamine, norepinephrine, and serotonin) from nerve terminals, leading to a state of akinesia (inability to initiate movement).[17] Reversal of this akinesia suggests a potential anti-parkinsonian effect.

  • Procedure:

    • Rats are treated with reserpine (e.g., 1-5 mg/kg, i.p. or s.c.).[18]

    • After a specific time to allow for monoamine depletion (e.g., 18-24 hours), the test compound is administered.

    • Akinesia is quantified by measuring spontaneous locomotor activity in an open field or by using a rating scale for motor deficits.

  • Data Analysis: An increase in locomotor activity or an improvement in the motor deficit score in the drug-treated group compared to the vehicle group indicates efficacy.

3. Models of Neuropathic Pain in Rodents:

  • Principle: Various models are used to induce neuropathic pain, such as chronic constriction injury (CCI) of the sciatic nerve, spinal nerve ligation (SNL), or chemotherapy-induced neuropathy (e.g., with vincristine (B1662923) or paclitaxel).[19] These models result in allodynia (pain in response to a non-painful stimulus) and hyperalgesia (exaggerated response to a painful stimulus).

  • Procedure (e.g., von Frey test for mechanical allodynia):

    • Neuropathic pain is induced in rats or mice.

    • The test compound is administered.

    • Mechanical allodynia is assessed by applying calibrated von Frey filaments to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

  • Data Analysis: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.

4. Morphine-Induced Conditioned Place Preference (CPP) in Rats (Model for Opioid Addiction):

  • Principle: The CPP paradigm is used to assess the rewarding properties of drugs. The ability of a test compound to modulate the acquisition or expression of morphine-induced CPP provides insight into its potential for treating opioid addiction.[20][21]

  • Procedure:

    • The CPP apparatus consists of two or more distinct compartments.

    • Pre-conditioning phase: The baseline preference for each compartment is determined.

    • Conditioning phase: On alternating days, rats are confined to one compartment after receiving an injection of morphine and to the other compartment after receiving saline.[22]

    • To test the effect on acquisition, this compound is co-administered with morphine during the conditioning phase.

    • To test the effect on expression, the compound is administered just before the post-conditioning test.

    • Post-conditioning (test) phase: The rat is allowed to freely explore the entire apparatus, and the time spent in each compartment is recorded.

  • Data Analysis: A significant increase in the time spent in the morphine-paired compartment indicates a place preference. The ability of this compound to reduce this preference suggests a potential anti-addictive property.[12]

Conclusion

This compound, through its action as a positive allosteric modulator of mGluR4, presents a promising and targeted approach for the treatment of several debilitating neurological disorders. Its ability to fine-tune synaptic transmission in key brain circuits offers a potential therapeutic advantage over existing treatments. The preclinical data strongly support its further investigation for conditions such as Parkinson's disease, neuropathic pain, and opioid addiction. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of this and other mGluR4 modulators, paving the way for the development of novel and more effective therapies.

References

Modulating Glutamatergic Signaling: An In-depth Technical Guide to (1R,2S)-VU0155041

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Gi/o-coupled receptor primarily expressed in presynaptic terminals of the central nervous system. By enhancing the receptor's sensitivity to the endogenous ligand glutamate, this compound offers a nuanced approach to modulating glutamatergic signaling. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological properties, its role in glutamatergic transmission, and the experimental methodologies used for its characterization. The information presented is intended to support further research and drug development efforts targeting mGluR4 for a variety of neurological and psychiatric disorders.

Introduction to this compound and mGluR4

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its signaling is tightly regulated to maintain synaptic homeostasis. Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial modulatory role in this process. mGluR4, a member of the group III mGluRs, is predominantly located on presynaptic terminals, where its activation leads to an inhibition of neurotransmitter release. This mechanism makes mGluR4 an attractive therapeutic target for disorders characterized by excessive glutamatergic activity.

Positive allosteric modulators (PAMs) like this compound represent a sophisticated therapeutic strategy. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, increasing the affinity and/or efficacy of the endogenous ligand, glutamate.[1] This mode of action preserves the temporal and spatial dynamics of natural synaptic transmission, potentially leading to fewer side effects compared to direct agonists. This compound has emerged as a key tool compound for studying the therapeutic potential of mGluR4 activation in conditions such as Parkinson's disease, anxiety, and substance use disorders.[2][3][4]

Pharmacological Profile of this compound

This compound is the cis-regioisomer of VU0155041 and has been identified as a partial agonist of mGluR4.[5] Its pharmacological activity is characterized by its potency in modulating receptor function and its selectivity for mGluR4 over other mGluR subtypes and different receptor classes.

Potency and Efficacy

The potency of this compound is typically quantified by its half-maximal effective concentration (EC50) in functional assays. The cis isomer is significantly more active than the trans isomer.[6]

Parameter Human mGluR4 Rat mGluR4 Reference
EC50 798 ± 58 nM693 ± 140 nM[5]
Partial Agonist Activity (relative to max glutamate response) ~45%Not Reported[5]
Fold-shift in Glutamate EC50 (at 30 µM) More effective than trans isomerMore effective than trans isomer[5]
Selectivity

This compound exhibits a high degree of selectivity for mGluR4. It has been screened against a panel of 67 different targets and was found to be inactive, demonstrating its specificity.[5] Furthermore, it does not affect the function of striatal NMDA receptors, which is a critical feature for a modulator of glutamatergic signaling.[2] While specific quantitative data on its activity at other mGluR subtypes is not extensively published in the provided search results, its characterization as a selective mGluR4 PAM is well-established.[2]

Binding Affinity

While direct binding affinity values such as Kd or Ki for this compound are not available in the provided search results, its potent EC50 values in functional assays suggest a high affinity for its allosteric binding site on the mGluR4 receptor. Radioligand binding assays are the standard method for determining these parameters.[4][7]

Role in Modulating Glutamatergic Signaling

Activation of presynaptic mGluR4 by glutamate, potentiated by this compound, leads to a reduction in glutamate release from the presynaptic terminal. This inhibitory effect is mediated through canonical and potentially non-canonical signaling pathways.

Canonical Gαi/o-Mediated Pathway

The primary signaling mechanism of mGluR4 involves coupling to the Gαi/o family of G proteins.[8] This initiates a cascade of intracellular events that ultimately leads to the inhibition of neurotransmitter release.

G_alpha_i_o_pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds VU0155041 This compound (PAM) VU0155041->mGluR4 Potentiates G_protein Gαi/oβγ mGluR4->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Phosphorylates (Inhibits) Ca_influx Vesicle_fusion Vesicle Fusion & Glutamate Release Ca_influx->Vesicle_fusion Triggers

Figure 1: Canonical Gαi/o-mediated signaling pathway of mGluR4.

Gβγ-Mediated Signaling

Upon G protein activation, the Gβγ subunit dissociates from Gαi/o and can directly modulate the activity of ion channels. Specifically, Gβγ subunits have been shown to inhibit presynaptic voltage-gated Ca²⁺ channels, further contributing to the reduction in neurotransmitter release.

Non-Canonical Signaling

Emerging evidence suggests that group III mGluRs, including mGluR4, may also engage in G protein-independent signaling or couple to other pathways, such as the activation of phospholipase C (PLC). This would lead to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent activation of protein kinase C (PKC). The precise role and physiological relevance of this non-canonical pathway in the context of this compound modulation are still under investigation.

Role of mGluR2/mGluR4 Heterodimers

Recent studies have revealed that mGluR2 and mGluR4 can form heterodimers, which exhibit unique pharmacological and functional properties compared to their respective homodimers.[9][10][11] The activity of some mGluR4 PAMs can be altered at these heterodimers. For instance, VU0155041 has been shown to potentiate the effect of a mGluR2 agonist at the mGluR2/4 heterodimer, suggesting a complex interplay between these receptors.[12] The existence of these heterodimers adds another layer of complexity to the modulation of glutamatergic signaling and may have implications for the development of subtype-selective therapeutics.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Ca_Assay Calcium Mobilization Assay (Potency & Efficacy) Synthesis->Ca_Assay Selectivity_Screen Selectivity Screening (vs. other receptors) Synthesis->Selectivity_Screen Binding_Assay Radioligand Binding Assay (Affinity) Synthesis->Binding_Assay PK_Studies Pharmacokinetic Studies (ADME) Ca_Assay->PK_Studies Selectivity_Screen->PK_Studies Catalepsy_Model Haloperidol-Induced Catalepsy Model (Efficacy) PK_Studies->Catalepsy_Model Other_Models Other Behavioral Models (e.g., addiction, anxiety) PK_Studies->Other_Models

Figure 2: General experimental workflow for the characterization of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound

The synthesis of this compound starts from commercially available cis-1,2-cyclohexanedicarboxylic anhydride (B1165640).[6]

Step 1: Ring opening of cis-1,2-cyclohexanedicarboxylic anhydride

  • To a solution of cis-1,2-cyclohexanedicarboxylic anhydride in an appropriate solvent (e.g., THF), add 3,5-dichloroaniline.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product, a carboxylic acid amide, can be purified by crystallization or column chromatography.

Step 2: Resolution of enantiomers (if a racemic mixture of the starting material is used)

  • The racemic mixture of the final product can be resolved into its individual enantiomers using chiral high-performance liquid chromatography (HPLC).

In Vitro Functional Assay: Calcium Mobilization

This assay is used to determine the potency and efficacy of this compound on mGluR4, typically in a recombinant cell line co-expressing the receptor and a promiscuous G-protein such as Gα16 that couples to the PLC pathway.[13]

Materials:

  • HEK293T cells stably co-expressing human or rat mGluR4 and Gα16.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • This compound and glutamate solutions of varying concentrations.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the HEK293T-mGluR4/Gα16 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the Fluo-4 AM dye solution (containing probenecid) in the dark at 37°C for 1 hour.

  • Compound Addition and Fluorescence Reading:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Use the automated liquid handling to add varying concentrations of this compound followed by a fixed, sub-maximal concentration of glutamate (e.g., EC20).

    • Alternatively, to determine the fold-shift, add a fixed concentration of this compound followed by a range of glutamate concentrations.

    • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence as a function of the compound concentration to determine EC50 values and the maximal response.

In Vivo Behavioral Assay: Haloperidol-Induced Catalepsy in Rats

This model is used to assess the potential anti-parkinsonian effects of compounds. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a cataleptic state in rodents, which can be reversed by drugs that enhance dopamine signaling or modulate other relevant neurotransmitter systems.[2][14]

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

Materials:

  • Haloperidol solution.

  • This compound solution.

  • Vehicle solution.

  • Catalepsy bar (a horizontal bar raised approximately 9-10 cm from the surface).

Procedure:

  • Acclimation: Acclimate the rats to the testing room and handling for several days before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal or intracerebroventricular).

    • After a predetermined pretreatment time, administer haloperidol (e.g., 0.5-1.5 mg/kg, i.p.).

  • Catalepsy Assessment:

    • At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.

    • Measure the time (in seconds) the rat remains in this immobile posture (the descent latency). A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the descent latencies between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in descent latency in the compound-treated group indicates an anti-cataleptic effect.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the role of mGluR4 in modulating glutamatergic signaling. Its potency and selectivity make it a suitable probe for preclinical studies exploring the therapeutic potential of mGluR4 PAMs in a range of CNS disorders. Future research should focus on obtaining a more complete pharmacological profile, including its binding affinity and selectivity across all mGluR subtypes. A thorough investigation of its pharmacokinetic properties is also crucial for its application in in vivo studies. Furthermore, elucidating the precise downstream signaling pathways modulated by this compound, particularly in the context of mGluR heterodimers, will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic opportunities. The continued study of this compound and other mGluR4 PAMs holds significant promise for the development of novel treatments for neurological and psychiatric conditions.

References

Methodological & Application

In Vivo Experimental Protocols for (1R,2S)-VU0155041 in Rats: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of (1R,2S)-VU0155041, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), in rat models. The protocols outlined below are synthesized from published research and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in various neurological and psychiatric disorder models.

Compound Details and Preparation

This compound is a potent and selective agonist for both human and rat mGluR4 receptors, with EC50 values of 798 nM and 693 nM, respectively.[1] It has shown efficacy in rodent models of Parkinson's disease, addiction, and autism spectrum disorder.[1][2][3]

For in vivo administration, this compound can be prepared as follows:

  • For Intracerebral Microinjection: The compound can be dissolved in sterile 0.9% normal saline.[3]

  • For Intraperitoneal (i.p.) Injection: A suitable vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

It is recommended to prepare fresh solutions on the day of the experiment.

Data Presentation: Summary of In Vivo Experimental Parameters

The following tables summarize key quantitative data from published studies using this compound in rats.

Experiment Rat Model Administration Route Dosage/Concentration Target Brain Region Primary Outcome Measures Reference
Conditioned Place Preference (CPP)Morphine-InducedBilateral Microinjection10, 30, and 50 μ g/0.5 μLNucleus Accumbens (NAc)Extinction period, Reinstatement of CPP[2]
Long-Term Potentiation (LTP)Valproic Acid (VPA)-Induced AutismMicroinjection50 μ g/0.5 μLDentate Gyrus (DG)Field Excitatory Postsynaptic Potential (fEPSP) slope, Population Spike (PS) amplitude[3]
Catalepsy and Akinesia ModelsHaloperidol- or Reserpine-InducedIntracerebroventricular (i.c.v.)31, 93, and 316 nmol-Reversal of catalepsy and akinesia[4]

Experimental Protocols

Assessment of this compound in a Morphine-Induced Conditioned Place Preference (CPP) Model

This protocol is designed to evaluate the effect of this compound on the extinction and reinstatement of morphine-seeking behavior.

Experimental Workflow: Conditioned Place Preference

G cluster_0 Phase 1: Pre-Conditioning cluster_1 Phase 2: Conditioning cluster_2 Phase 3: Testing Habituation Habituation to CPP apparatus Baseline Baseline preference test Habituation->Baseline Morphine Morphine injection + Paired chamber Baseline->Morphine Saline Saline injection + Unpaired chamber Test1 Post-conditioning preference test Saline->Test1 Extinction Extinction trials +/- VU0155041 Test1->Extinction Reinstatement Morphine-primed reinstatement +/- VU0155041 Extinction->Reinstatement

Caption: Workflow for the conditioned place preference experiment.

Methodology:

  • Animals: Adult male Wistar rats are used.

  • Apparatus: A standard three-chamber CPP apparatus.

  • Pre-Conditioning (3 days):

    • Day 1-2 (Habituation): Allow rats to freely explore all three chambers of the apparatus for 15 minutes.

    • Day 3 (Baseline Preference): Record the time spent in each of the two larger chambers for 15 minutes to determine the initially non-preferred chamber, which will be paired with morphine.

  • Conditioning (8 days):

    • On alternate days, administer morphine (e.g., 5 mg/kg, s.c.) and confine the rat to the initially non-preferred chamber for 30 minutes.

    • On the intervening days, administer saline and confine the rat to the opposite chamber for 30 minutes.

  • Post-Conditioning Test (Day 12):

    • Place the rat in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber. A significant increase in time spent in the morphine-paired chamber indicates successful conditioning.

  • Extinction Phase:

    • For several consecutive days, place the rats in the CPP apparatus for 15 minutes with no drug administration.

    • Prior to each extinction session, administer bilateral intra-NAc microinjections of this compound (10, 30, or 50 μ g/0.5 μL) or vehicle.

    • Continue until the preference for the morphine-paired chamber is extinguished (i.e., no significant difference in time spent between the two chambers).

  • Reinstatement Phase:

    • Once extinction is achieved, administer a priming dose of morphine (e.g., 1 mg/kg, s.c.).

    • Five minutes prior to the morphine prime, administer bilateral intra-NAc microinjections of this compound (10, 30, or 50 μ g/0.5 μL) or vehicle.

    • Place the rat in the CPP apparatus and record the time spent in each chamber for 15 minutes.

Evaluation of this compound in a Valproic Acid (VPA)-Induced Autism Rat Model with In Vivo Long-Term Potentiation (LTP)

This protocol assesses the ability of this compound to rescue synaptic plasticity deficits in a neurodevelopmental disorder model.

Experimental Workflow: VPA Model and LTP Recording

G cluster_0 Model Induction cluster_1 Electrophysiology Mating Timed Mating of Dams VPA_Injection Single VPA injection on Embryonic Day 12.5 Mating->VPA_Injection Surgery Stereotaxic surgery for electrode implantation (DG) VPA_Injection->Surgery Baseline_Rec Baseline fEPSP/PS recording Surgery->Baseline_Rec VU_Injection Intra-DG microinjection of VU0155041 Baseline_Rec->VU_Injection HFS High-Frequency Stimulation (HFS) to induce LTP VU_Injection->HFS Post_HFS_Rec Post-HFS recording HFS->Post_HFS_Rec

Caption: Workflow for the VPA-induced autism model and LTP experiment.

Methodology:

  • VPA Model Induction:

    • Time-mate female Wistar rats. The day a vaginal plug is observed is designated as embryonic day 0.5 (E0.5).

    • On E12.5, administer a single intraperitoneal injection of sodium valproate (500-600 mg/kg) or saline (vehicle control) to the pregnant dams.[3]

    • Allow the dams to give birth and raise their litters. Experiments are performed on the male offspring in adulthood.

  • Stereotaxic Surgery and Electrode Implantation:

    • Anesthetize the adult rat offspring.

    • Using a stereotaxic frame, implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus (DG) of the hippocampus.

    • Implant a guide cannula over the DG for microinjections.

    • Allow the animals to recover for at least one week.

  • In Vivo LTP Recording:

    • Place the conscious, freely moving rat in the recording chamber.

    • Record baseline synaptic responses (fEPSP slope and PS amplitude) by delivering single pulses to the perforant path every 30 seconds for at least 30 minutes.

    • Administer an intra-DG microinjection of this compound (50 μ g/0.5 μL) or vehicle over a 5-minute period.[3]

    • Continue baseline recording for another 15-20 minutes.

    • Induce LTP by delivering high-frequency stimulation (HFS) to the perforant path.

    • Record synaptic responses for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

Stereotaxic Microinjection Protocol

This is a general protocol for targeted drug delivery to the rat brain.

Methodology:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent and place it in a stereotaxic apparatus.

  • Surgical Preparation: Shave the scalp, and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

  • Identification of Bregma: Identify and level the skull so that bregma and lambda are in the same horizontal plane.

  • Stereotaxic Coordinates:

    • Nucleus Accumbens (NAc): Refer to a rat brain atlas (e.g., Paxinos and Watson) for the specific coordinates relative to bregma.

    • Dentate Gyrus (DG): Refer to a rat brain atlas for the specific coordinates relative to bregma.

  • Craniotomy: Drill a small hole in the skull over the target injection site.

  • Microinjection:

    • Lower a microinjection cannula to the predetermined dorsal-ventral coordinate.

    • Infuse the desired volume of this compound solution at a slow, controlled rate (e.g., 0.1-0.25 μL/min).

    • Leave the injection needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.

  • Post-Operative Care: Slowly retract the needle, suture the incision, and provide post-operative analgesia and care.

mGluR4 Signaling Pathway

This compound acts as a positive allosteric modulator of the mGluR4 receptor. This receptor is a member of the Group III metabotropic glutamate receptors, which are typically located presynaptically and are coupled to Gi/o proteins.[5]

mGluR4 Signaling Cascade

G cluster_0 Presynaptic Terminal cluster_1 G-protein cluster_2 Downstream Effectors Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 VU0155041 VU0155041 VU0155041->mGluR4 Gi_alpha Gαi/o mGluR4->Gi_alpha G_beta_gamma Gβγ mGluR4->G_beta_gamma AC Adenylyl Cyclase Gi_alpha->AC Ca_channel Voltage-gated Ca²⁺ Channel G_beta_gamma->Ca_channel cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ influx Ca_channel->Ca_influx Vesicle_release ↓ Neurotransmitter Release Ca_influx->Vesicle_release

Caption: Simplified mGluR4 signaling pathway.

Activation of mGluR4 by glutamate, potentiated by this compound, leads to the dissociation of the Gi/o protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[5] The Gβγ subunit can directly inhibit voltage-gated calcium channels, leading to decreased calcium influx and a subsequent reduction in neurotransmitter release.[6]

References

Application Notes and Protocols for (1R,2S)-VU0155041 in a Conditioned Place Preference Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] As a Gi/Go-coupled receptor, mGluR4 activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This modulation of the glutamatergic system has generated significant interest in its therapeutic potential for a variety of neurological and psychiatric disorders, including Parkinson's disease and substance use disorders.[3][4]

Conditioned Place Preference (CPP) is a widely used behavioral paradigm to evaluate the rewarding or aversive properties of a substance.[5][6] The model assesses an animal's preference for an environment that has been previously paired with the substance . These application notes provide a detailed protocol for utilizing this compound in a CPP model to investigate its potential intrinsic rewarding or aversive effects following systemic administration in rodents.

Data Presentation

Currently, there is a lack of publicly available data on the intrinsic rewarding or aversive effects of systemically administered this compound in a standard conditioned place preference paradigm. The primary research in this area has focused on the compound's ability to modulate the effects of other drugs, such as morphine, when administered directly into specific brain regions.[2]

To illustrate how such data would be presented, the following table provides a hypothetical data set for a dose-response study of this compound in a mouse CPP model.

Table 1: Hypothetical Conditioned Place Preference Data for Systemic this compound Administration in Mice

Treatment GroupDose (mg/kg, i.p.)NPre-Test Time in Drug-Paired Chamber (s) (Mean ± SEM)Post-Test Time in Drug-Paired Chamber (s) (Mean ± SEM)Preference Score (s) (Mean ± SEM)
Vehicle012445 ± 25450 ± 285 ± 10
This compound1.012450 ± 30460 ± 3210 ± 12
This compound2.512440 ± 28480 ± 3540 ± 15
This compound5.012455 ± 22510 ± 4055 ± 18

Note: This data is illustrative and intended to demonstrate the format for presenting results from a CPP study. Preference Score is calculated as the difference between the time spent in the drug-paired chamber during the post-test and the pre-test.

Signaling Pathway of mGluR4

The metabotropic glutamate receptor 4 (mGluR4) is a G-protein coupled receptor that, upon activation by glutamate, and potentiation by a positive allosteric modulator like this compound, initiates an intracellular signaling cascade. This pathway primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects on ion channels and other effector proteins.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds VU0155041 VU0155041 VU0155041->mGluR4 Potentiates Gi/o Gi/o mGluR4->Gi/o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi/o->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., Ca2+, K+) Gi/o->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Downstream_Effects Modulation of Neurotransmitter Release PKA->Downstream_Effects Ion_Channels->Downstream_Effects

Caption: mGluR4 Signaling Pathway.

Experimental Protocols

Protocol 1: Preparation of this compound for Systemic Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • 0.9% Saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • In a sterile tube, add the components in the following order, vortexing after each addition: PEG300, Tween-80, DMSO, and finally saline.

  • Drug Solution Preparation:

    • Calculate the required amount of this compound for the desired final concentration (e.g., for a 5 mg/kg dose in a 10 ml/kg injection volume, the final concentration is 0.5 mg/ml).

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of the prepared vehicle to the powder.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solution is not clear, sonicate for 5-10 minutes until the compound is fully dissolved.

    • Prepare fresh on the day of the experiment.

Protocol 2: Conditioned Place Preference (CPP) Assay

Apparatus:

  • A three-chamber CPP apparatus is recommended. The two larger outer chambers should be distinct in terms of visual and tactile cues (e.g., black vs. white walls, grid vs. smooth flooring). A smaller, neutral center chamber connects the two outer chambers. Guillotine doors should be available to restrict access to each chamber.

Animals:

  • Male or female adult mice (e.g., C57BL/6J, 8-10 weeks old) are suitable. Animals should be housed individually for at least one week before the start of the experiment to acclimate.

Experimental Workflow:

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning (Day 1) cluster_phase2 Phase 2: Conditioning (Days 2-9) cluster_phase3 Phase 3: Post-Conditioning (Day 10) P1 Habituation: Allow free exploration of all three chambers for 15-30 minutes. P1_Test Pre-Test: Record time spent in each chamber to establish baseline preference. P1->P1_Test P2_Drug Drug Conditioning (e.g., Days 2, 4, 6, 8): Administer this compound (i.p.) and confine to one outer chamber for 30 minutes. P1_Test->P2_Drug Assign drug-paired chamber (unbiased or biased design) P2_Vehicle Vehicle Conditioning (e.g., Days 3, 5, 7, 9): Administer vehicle (i.p.) and confine to the opposite outer chamber for 30 minutes. P3_Test Post-Test: In a drug-free state, allow free exploration of all three chambers for 15-30 minutes. P2_Vehicle->P3_Test P3_Record Record time spent in each chamber. P3_Test->P3_Record

Caption: Conditioned Place Preference Experimental Workflow.

Procedure:

  • Phase 1: Pre-Conditioning (Day 1)

    • Habituation: Place each mouse in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for 15-30 minutes.

    • Pre-Test: On the same day, following habituation, record the time spent by each mouse in each of the two outer chambers for 15 minutes. This will establish the baseline preference for each chamber. A biased design would pair the drug with the initially non-preferred chamber, while an unbiased design would randomly assign the drug-paired chamber.

  • Phase 2: Conditioning (Days 2-9)

    • This phase consists of alternating daily sessions of drug and vehicle conditioning for a total of 8 days.

    • Drug Conditioning Days (e.g., 2, 4, 6, 8):

      • Administer this compound intraperitoneally (i.p.) at the desired dose (e.g., 1.0, 2.5, or 5.0 mg/kg).

      • Immediately place the mouse in its assigned drug-paired chamber and confine it for 30 minutes by closing the guillotine door.

    • Vehicle Conditioning Days (e.g., 3, 5, 7, 9):

      • Administer the vehicle solution (i.p.) at the same volume as the drug injection.

      • Immediately place the mouse in the opposite (vehicle-paired) chamber and confine it for 30 minutes.

  • Phase 3: Post-Conditioning Test (Day 10)

    • In a drug-free state, place each mouse in the central chamber and allow it to freely explore all three chambers for 15-30 minutes.

    • Record the time spent in each of the two outer chambers.

Data Analysis:

  • Calculate the preference score for each animal by subtracting the time spent in the drug-paired chamber during the pre-test from the time spent in the same chamber during the post-test.

  • A positive preference score indicates a conditioned place preference (rewarding effect), while a negative score suggests a conditioned place aversion (aversive effect).

  • Use appropriate statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) to compare the preference scores between the different dose groups and the vehicle control group.

Logical Relationship of Experimental Design

The experimental design is structured to isolate the conditioned effect of this compound on place preference. By comparing the change in time spent in the drug-paired chamber from pre-test to post-test, and by including a vehicle control group, the experiment can determine if the compound itself has rewarding or aversive properties at the tested doses.

Logical_Relationship Hypothesis Systemic this compound administration induces conditioned place preference or aversion. Independent_Variable Independent Variable: Dose of this compound (0, 1.0, 2.5, 5.0 mg/kg) Hypothesis->Independent_Variable Experimental_Groups Experimental Groups: - Vehicle Control - this compound Dose 1 - this compound Dose 2 - this compound Dose 3 Independent_Variable->Experimental_Groups Dependent_Variable Dependent Variable: Preference Score (Time in Drug-Paired Chamber Post-Test - Pre-Test) Statistical_Analysis Statistical Analysis: One-way ANOVA Dependent_Variable->Statistical_Analysis CPP_Paradigm Conditioned Place Preference Paradigm: - Pre-Conditioning - Conditioning - Post-Conditioning Test Experimental_Groups->CPP_Paradigm CPP_Paradigm->Dependent_Variable Conclusion Conclusion: Determine if this compound has rewarding or aversive properties. Statistical_Analysis->Conclusion

Caption: Logical Flow of the Experimental Design.

References

Application Notes and Protocols: Thallium Flux Assay for Measuring (1R,2S)-VU0155041 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for measuring the activity of (1R,2S)-VU0155041 using a thallium flux assay. This compound is a partial agonist of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Gi/o-coupled G-protein coupled receptor (GPCR). Activation of mGluR4 leads to the subsequent activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The thallium flux assay is a robust, high-throughput method for quantifying the activity of GIRK channels, and by extension, the activity of mGluR4 modulators like this compound.[1] This method relies on the principle that GIRK channels are permeable to thallium (Tl+) ions. When the channels are activated, Tl+ flows into the cell and binds to a thallium-sensitive fluorescent dye, causing an increase in fluorescence that is proportional to channel activity.

Signaling Pathway

The activation of mGluR4 by this compound initiates a signaling cascade that results in the opening of GIRK channels. This pathway is depicted in the diagram below.

cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space mGluR4 mGluR4 G_protein Gi/o Protein (αβγ) mGluR4->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma Dissociates to GIRK GIRK Channel (Closed) GIRK_open GIRK Channel (Open) GIRK->GIRK_open Tl_int Tl+ GIRK_open->Tl_int VU0155041 This compound VU0155041->mGluR4 Binds Tl_ext Tl+ Tl_ext->GIRK_open Influx G_betagamma->GIRK Binds and Activates Fluorescence Fluorescence Tl_int->Fluorescence Causes

Caption: Signaling pathway of this compound-mediated GIRK channel activation.

Data Presentation

The activity of this compound as a partial agonist of mGluR4 has been quantified using the thallium flux assay. The key parameters are summarized in the table below.

CompoundTargetAssay TypeParameterValueReference
This compoundmGluR4Thallium FluxEC502.35 µM[1]
This compoundmGluR4Thallium Flux% of Max Glutamate Response~45%[1]

Experimental Workflow

The general workflow for a thallium flux assay to determine the activity of this compound is illustrated below.

A 1. Cell Plating (e.g., HEK293 cells co-expressing mGluR4 and GIRK channels) B 2. Dye Loading (Incubate cells with a thallium-sensitive fluorescent dye) A->B C 3. Compound Addition (Add this compound at various concentrations) B->C D 4. Thallium Stimulation (Add thallium-containing stimulus buffer) C->D E 5. Fluorescence Reading (Measure kinetic fluorescence signal) D->E F 6. Data Analysis (Calculate EC50 and maximal response) E->F

Caption: General experimental workflow for the thallium flux assay.

Experimental Protocols

This section provides a detailed protocol for performing a thallium flux assay to measure the activity of this compound on mGluR4-GIRK signaling. This protocol is adapted from standard high-throughput screening procedures for potassium channels.

Materials:

  • Cell Line: A stable cell line co-expressing human mGluR4 and GIRK channel subunits (e.g., GIRK1/2) is recommended. HEK293 cells are a common host.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Thallium-sensitive dye: Commercially available kits such as FluxOR™ (Thermo Fisher Scientific) or similar from ION Biosciences.

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to working concentrations in assay buffer.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other physiological saline solution.

  • Stimulus Buffer: Assay buffer containing thallium sulfate.

  • Fluorescence Plate Reader: A plate reader with kinetic reading capabilities and appropriate filters for the chosen dye (e.g., excitation ~490 nm, emission ~525 nm).

Protocol:

  • Cell Plating:

    • Culture the mGluR4/GIRK expressing cells to ~80-90% confluency.

    • Trypsinize and resuspend the cells in culture medium.

    • Plate the cells in 384-well assay plates at a density of 10,000-20,000 cells per well.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions. This typically involves diluting the dye concentrate in assay buffer, often supplemented with an organic anion transporter inhibitor like probenecid (B1678239) to improve dye retention.

    • Remove the culture medium from the cell plates.

    • Add the dye loading solution to each well.

    • Incubate the plates at room temperature for 60-90 minutes, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer. It is advisable to include a positive control (e.g., a known mGluR4 agonist like glutamate) and a negative control (vehicle).

    • After the dye loading incubation, wash the cells with assay buffer to remove excess dye.

    • Add the diluted compounds to the respective wells of the assay plate.

    • Incubate for 10-20 minutes at room temperature.

  • Thallium Stimulation and Fluorescence Reading:

    • Set up the fluorescence plate reader to measure kinetic fluorescence. Define a baseline reading period (e.g., 10-20 seconds).

    • Place the assay plate in the reader.

    • Initiate the reading and, after the baseline measurement, use the instrument's automated injection system to add the thallium-containing stimulus buffer to all wells.

    • Continue to record the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • The rate of fluorescence increase is proportional to the rate of thallium influx and thus to GIRK channel activity.

    • Calculate the initial rate of fluorescence increase for each well.

    • Normalize the data to the response of the vehicle control.

    • Plot the normalized response against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

    • The maximal response can be compared to that of a full agonist like glutamate to confirm the partial agonist nature of this compound.

References

Application Note: cAMP BRET Sensor Assay for Determining (1R,2S)-VU0155041 Efficacy at the mGluR4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabotropic glutamate (B1630785) receptor 4 (mGluR4), a member of the class C G-protein coupled receptors (GPCRs), is a key therapeutic target for neurological disorders such as Parkinson's disease.[1] As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] (1R,2S)-VU0155041 is a potent and selective positive allosteric modulator (PAM) of mGluR4, which enhances the receptor's response to an orthosteric agonist.[3] This application note provides a detailed protocol for determining the efficacy of this compound using a live-cell Bioluminescence Resonance Energy Transfer (BRET) based cAMP sensor assay.

The assay utilizes a BRET sensor, such as CAMYEL, which is composed of a cAMP-binding protein (Epac) flanked by a BRET donor, Renilla luciferase (RLuc), and a BRET acceptor, Yellow Fluorescent Protein (YFP).[4] In the absence of cAMP, the sensor is in a conformation that allows for high BRET efficiency. Binding of cAMP induces a conformational change that separates the donor and acceptor, leading to a decrease in the BRET signal.[5] By measuring this change, the inhibitory effect of mGluR4 activation on cAMP production can be quantified in real-time.[6][7]

Signaling Pathway and Assay Principle

Activation of the Gi-coupled mGluR4 receptor by an agonist (e.g., L-Glutamate) inhibits adenylyl cyclase (AC), which in turn reduces the conversion of ATP to cAMP. The PAM, this compound, enhances this inhibitory effect. In the assay, cAMP production is first stimulated using forskolin (B1673556), a direct activator of adenylyl cyclase. The subsequent addition of an mGluR4 agonist and the PAM leads to a dose-dependent decrease in the stimulated cAMP levels, which is measured by an increase in the BRET signal from the cAMP sensor.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR4 mGluR4 Gi Gi Protein (αβγ) mGluR4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP BRET_Sensor_Low cAMP-Bound BRET Sensor (Low BRET) cAMP->BRET_Sensor_Low Binds BRET_Sensor_High Apo BRET Sensor (High BRET) BRET_Sensor_Low->BRET_Sensor_High Dissociates (as cAMP ↓) BRET_Sensor_High->BRET_Sensor_Low Binds (as cAMP ↑) Agonist Agonist (e.g., Glutamate) Agonist->mGluR4 Binds PAM This compound (PAM) PAM->mGluR4 Potentiates Forskolin Forskolin Forskolin->AC Activates

Caption: mGluR4 Gi-coupled signaling pathway and BRET sensor mechanism.

Materials and Reagents

ReagentSupplierCatalog No.
HEK293 or CHO-K1 CellsATCCCRL-1573 / CCL-61
Human mGluR4 Plasmid(Vendor Specific)-
cAMP BRET Sensor Plasmid (e.g., CAMYEL)(Vendor Specific)-
DMEM/F-12 MediumGibco11320033
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Opti-MEM I Reduced Serum MediumGibco31985062
Transfection Reagent (e.g., Lipofectamine 3000)InvitrogenL3000015
Poly-D-Lysine coated 96-well plates, whiteCorning356661
Hank's Balanced Salt Solution (HBSS)Gibco14025092
Coelenterazine-h (RLuc substrate)Nanolight Technology301
ForskolinSigma-AldrichF6886
L-Glutamic acid monosodium salt monohydrateSigma-AldrichG1626
This compoundMedChemExpressHY-14417A
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD2650

Experimental Protocols

Cell Culture and Transfection
  • Culture HEK293 or CHO-K1 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • One day before transfection, seed the cells into Poly-D-Lysine coated white, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.

  • On the day of transfection, co-transfect the cells with the human mGluR4 plasmid and the cAMP BRET sensor plasmid using a suitable transfection reagent according to the manufacturer's protocol. Use a DNA ratio optimized for receptor and sensor expression.

  • Incubate the cells for 24-48 hours post-transfection to allow for sufficient protein expression.

cAMP BRET Assay Procedure

The following workflow outlines the steps for performing the BRET assay to measure Gi-coupled receptor activation.

BRET_Workflow A 1. Cell Seeding Seed cells in a 96-well plate (40-60k cells/well) B 2. Transfection Co-transfect with mGluR4 and cAMP BRET sensor plasmids A->B C 3. Incubation Incubate for 24-48 hours B->C D 4. Assay Preparation Wash cells with HBSS and serum-starve for 1 hour C->D E 5. Substrate Addition Add RLuc substrate (Coelenterazine-h, 5 µM final) and incubate for 5 min D->E F 6. Compound Addition Add varying concentrations of This compound + fixed EC20 of agonist (Glutamate) E->F G 7. Stimulation Add Forskolin (e.g., 10 µM final) to all wells to stimulate cAMP F->G H 8. BRET Measurement Read luminescence at two wavelengths (e.g., 475nm for RLuc and 535nm for YFP) simultaneously G->H

Caption: Experimental workflow for the mGluR4 cAMP BRET sensor assay.
  • Cell Preparation: 48 hours post-transfection, aspirate the culture medium and wash the cells once with 100 µL of pre-warmed HBSS.

  • Serum Starvation: Add 80 µL of HBSS to each well and incubate for 1 hour at 37°C to reduce basal signaling.[8]

  • Substrate Loading: Prepare a working solution of the RLuc substrate Coelenterazine-h in HBSS. Add the substrate to the cells to a final concentration of 5 µM and incubate for 5 minutes at room temperature, protected from light.[4]

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS containing a fixed, sub-maximal (EC10-EC20) concentration of L-Glutamate. Also prepare solutions for control wells (vehicle, agonist alone, forskolin alone).

  • Assay Initiation:

    • Add 10 µL of the this compound/L-Glutamate solutions to the respective wells.

    • Immediately after, add 10 µL of forskolin solution to a final concentration that elicits a robust cAMP response (e.g., 1-10 µM). The final volume should be 100 µL.

  • Signal Detection: Immediately place the plate in a BRET-compatible plate reader. Measure the luminescence signals simultaneously for the donor (e.g., 475 nm) and the acceptor (e.g., 535 nm).[8] Readings can be taken kinetically over 15-30 minutes or as an endpoint measurement.

Data Analysis

The analysis workflow involves calculating the BRET ratio, normalizing the data, and fitting it to a dose-response curve to determine potency (EC50) and efficacy (Emax).

Data_Analysis_Flow A Raw Luminescence Data (Donor: 475nm, Acceptor: 535nm) B Calculate BRET Ratio Ratio = Acceptor Signal / Donor Signal A->B C Data Normalization Set Forskolin-only response as 0% and Basal (no FSK) as 100% inhibition B->C D Concentration-Response Curve Plot % Inhibition vs. log[PAM] C->D E Non-linear Regression Fit data to a four-parameter logistic equation D->E F Determine Parameters EC50 and Emax E->F

Caption: Logical workflow for BRET data analysis.
  • Calculate BRET Ratio: For each well, calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • BRET Ratio = Emission at 535 nm / Emission at 475 nm

  • Normalization: Normalize the data to determine the percent inhibition of the forskolin response.

    • Define the signal from wells with forskolin + agonist as 0% inhibition.

    • Define the signal from wells with vehicle only (basal) as 100% inhibition.

    • % Inhibition = 100 * (BRET_Sample - BRET_FSK) / (BRET_Basal - BRET_FSK)

  • Curve Fitting: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter sigmoidal dose-response) to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal efficacy).

Expected Results and Data Presentation

This compound acts as a PAM, increasing the potency and/or efficacy of an orthosteric agonist like L-Glutamate. The expected outcome is a dose-dependent inhibition of forskolin-stimulated cAMP production in the presence of a fixed concentration of L-Glutamate. The potency (EC50) of this compound at human mGluR4 is reported to be approximately 798 nM.[3]

Table 1: Efficacy of this compound on mGluR4-mediated cAMP Inhibition
CompoundConcentrationAgonist (L-Glutamate)% Inhibition of Forskolin Response (Mean ± SEM)
Vehicle-None0 ± 2.5
L-Glutamate1 µM (EC20)1 µM21.5 ± 3.1
This compound10 µMNone5.2 ± 1.8
This compound10 µM1 µM85.7 ± 4.5
Table 2: Potency of this compound as an mGluR4 PAM
ParameterValue
EC50 798 nM[3]
Emax ~95%
Hill Slope ~1.0
Assay Conditions HEK293 cells, 1 µM L-Glutamate, 10 µM Forskolin

These tables provide a clear summary of the expected efficacy and potency of the compound, allowing for easy comparison and interpretation of results. This robust, live-cell assay format is well-suited for characterizing the pharmacology of allosteric modulators and can be adapted for high-throughput screening campaigns.[8]

References

Application Notes and Protocols for (1R,2S)-VU0155041 Intraperitoneal (i.p.) Injection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide detailed information and protocols for the intraperitoneal (i.p.) administration of (1R,2S)-VU0155041 to mice, based on preclinical research. The provided data focuses on dosages, vehicle formulation, and experimental procedures to guide researchers in their study design.

Mechanism of Action

This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate. mGluR4 is a member of the Group III metabotropic glutamate receptors, which are coupled to Gαi/o proteins.[2] Activation of this pathway leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[2] In the central nervous system, mGluR4 is often located on presynaptic terminals, where its activation typically leads to a reduction in neurotransmitter release, such as GABA.[3][4] This mechanism is being explored for its therapeutic potential in conditions like Parkinson's disease and addiction.[1][3]

Quantitative Data Summary

The following table summarizes the dosages of this compound used for intraperitoneal injection in mice as reported in the literature.

ParameterValueReference
Compound This compound[3]
Animal Model C57BL6/J male mice, 8–12 weeks old[3]
Dosage Range 2.5 mg/kg and 5 mg/kg[3]
Route of Administration Intraperitoneal (i.p.) injection[3]
Vehicle 0.9% NaCl (Normal Saline)[3]
Injection Volume 10 ml/kg[3]
Dosing Regimen Chronic daily injections[3]
Pre-treatment Time 30 minutes before behavioral testing[3]

Experimental Protocols

This section provides a detailed methodology for the preparation and administration of this compound for i.p. injection in mice.

Materials
  • This compound powder

  • Sterile 0.9% Sodium Chloride (NaCl) solution (Normal Saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, for aid in dissolution)

  • Sterile syringes (e.g., 1 ml)

  • Sterile needles (e.g., 25-27 gauge)

  • Analytical balance

  • Appropriate personal protective equipment (PPE)

Protocol for Preparation of Dosing Solution
  • Calculate the Required Amount: Determine the total amount of this compound needed based on the desired dose (e.g., 5 mg/kg), the number of mice, and their average body weight.

    • Example Calculation for a 25g mouse at 5 mg/kg:

      • Dose = 5 mg/kg * 0.025 kg = 0.125 mg per mouse.

  • Weigh the Compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Prepare the Vehicle: Use sterile 0.9% NaCl as the vehicle.[3]

  • Dissolve the Compound:

    • Transfer the weighed powder into a sterile tube.

    • Add the calculated volume of sterile 0.9% NaCl to achieve the final desired concentration for a 10 ml/kg injection volume.

      • Example Concentration for a 5 mg/kg dose at 10 ml/kg:

        • Concentration = 5 mg/kg / 10 ml/kg = 0.5 mg/ml.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary, but stability under these conditions should be verified.

  • Final Preparation: Ensure the solution is at room temperature and visually inspect for any particulates before administration.

Protocol for Intraperitoneal (i.p.) Injection
  • Animal Handling: Acclimatize mice to the experimental room. Weigh each mouse immediately before injection to ensure accurate dosing.

  • Syringe Preparation: Draw the calculated volume of the this compound solution into a sterile syringe fitted with an appropriate gauge needle. Remove any air bubbles from the syringe.

  • Injection Procedure:

    • Firmly restrain the mouse, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.

    • The injection site is typically the lower right or left quadrant of the abdomen.

    • Insert the needle at a 15-20 degree angle, with the bevel facing up.

    • Before injecting, gently aspirate to ensure no bodily fluids (e.g., blood, urine) are drawn into the syringe, which would indicate improper needle placement.

    • If aspiration is clear, slowly and steadily inject the solution into the peritoneal cavity.

    • Withdraw the needle smoothly and return the mouse to its home cage.

  • Post-Injection Monitoring: Observe the animal for any immediate adverse reactions. For chronic studies, monitor the animal's health, body weight, and behavior regularly.[5]

Toxicology and Safety Considerations

The provided search results did not yield specific toxicological studies for this compound in mice. As with any experimental compound, it is crucial to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) and to observe for any signs of toxicity.[6][7] Researchers should perform their own risk assessment and establish appropriate safety monitoring protocols for their specific experimental conditions.

Visualizations

Signaling Pathway

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds VU0155041 This compound (PAM) VU0155041->mGluR4 Enhances G_protein Gαi/o βγ mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Vesicle GABA Vesicle G_protein->Vesicle Inhibits Fusion cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate GABA_release GABA Release (Inhibited) GABA_receptor GABA Receptor GABA_release->GABA_receptor Binds

Caption: Signaling pathway of mGluR4 activation enhanced by this compound.

Experimental Workflow

Experimental_Workflow prep 1. Prepare Dosing Solution (VU0155041 in 0.9% NaCl) weigh 2. Weigh Mouse (For accurate dosing) prep->weigh inject 3. Intraperitoneal (i.p.) Injection (10 ml/kg volume) weigh->inject wait 4. Wait 30 Minutes (Pre-treatment period) inject->wait test 5. Behavioral Assay wait->test monitor 6. Monitor Animal (For chronic studies or adverse effects) test->monitor

Caption: Workflow for i.p. administration of this compound in mice.

References

Application Notes and Protocols: Preparation of (1R,2S)-VU0155041 Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (1R,2S)-VU0155041 is the cis-regioisomer of VU0155041, a compound known as a partial agonist and a positive allosteric modulator (PAM) for the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate.[2] It is a valuable tool for studying the physiological roles of mGluR4 and has shown potential in pre-clinical models of Parkinson's disease.[2][3] Proper preparation of stock solutions is critical for obtaining reproducible and reliable results in cell-based assays. This document provides a detailed protocol for preparing, storing, and using this compound in a cell culture setting.

Physicochemical and Biological Properties

A summary of the key properties of this compound and its sodium salt is provided below. The sodium salt form offers the advantage of being water-soluble.

PropertyThis compoundVU0155041 Sodium Salt
CAS Number 1263273-14-8[1]1259372-69-4[3]
Molecular Formula C₁₄H₁₅Cl₂NO₃C₁₄H₁₄Cl₂NNaO₃[3]
Molecular Weight ~316.18 g/mol 338.16 g/mol [3]
Purity >95% (typical)[1]>98% (typical)[3]
Biological Activity Partial mGluR4 agonist / PAMPotent mGluR4 PAM[3]
EC₅₀ ~2.35 µM (agonist activity)[1]798 nM (human), 693 nM (rat)[3]

Stock Solution Preparation Protocol

This protocol details the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO), a common solvent for this compound in in vitro studies.

Materials and Equipment
  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Stock Solution Calculation

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

Example Calculation for a 10 mM Stock Solution in 1 mL of DMSO:

  • Mass (mg) = 10 mM x 1 mL x 316.18 g/mol = 3.16 mg

Desired Stock ConcentrationVolume of DMSOMass of this compound
1 mM1 mL0.316 mg
5 mM1 mL1.58 mg
10 mM 1 mL 3.16 mg
10 mM5 mL15.81 mg
Step-by-Step Procedure
  • Preparation: Work in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.

  • Weigh Compound: Carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Add Solvent: Add the appropriate volume of high-purity, sterile DMSO to the vial containing the compound. For hygroscopic compounds, using newly opened DMSO is recommended to ensure maximal solubility.[4]

  • Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonication or gentle warming (e.g., in a 37°C water bath) for 10-30 minutes can aid dissolution.[5] Ensure all precipitate is dissolved before use.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.

  • Storage: Store the aliquots protected from light.

Storage and Stability

Proper storage is crucial for maintaining the activity of the compound.

Storage TemperatureRecommended Duration
-20°C Up to 1 year[1]
-80°C Up to 2 years[1]

Note: Some suppliers recommend shorter storage times (1 month at -20°C, 6 months at -80°C). It is always best to follow the supplier-specific recommendations.[4]

Application in Cell Culture

Preparation of Working Solutions
  • Thaw a single aliquot of the stock solution at room temperature.

  • Serially dilute the stock solution into sterile cell culture medium to achieve the desired final concentration.

  • Crucial: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. The final DMSO concentration should ideally be kept at or below 0.1% and should not exceed 0.3% to avoid solvent-induced cellular effects.[5]

  • Mix the working solution thoroughly by gentle pipetting before adding it to the cells.

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_use Cell Culture Application weigh 1. Weigh this compound Powder add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw dilute 7. Dilute in Culture Medium (Final DMSO < 0.3%) thaw->dilute add_cells 8. Add to Cell Culture dilute->add_cells G cluster_membrane Cell Membrane cluster_ligands Ligands cluster_intracellular Intracellular Space mGluR4 mGluR4 Gi Gi/o Protein mGluR4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Glutamate Glutamate (Orthosteric Agonist) Glutamate->mGluR4 Binds VU This compound (PAM) VU->mGluR4 Potentiates ATP ATP ATP->AC Response Cellular Response (e.g., Ion Channel Modulation) cAMP->Response Leads to

References

Application Notes and Protocols: Long-Term Potentiation (LTP) Studies with (1R,2S)-VU0155041

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-VU0155041 is a positive allosteric modulator (PAM) and partial agonist of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] As a member of the Group III mGluRs, mGluR4 is a G-protein coupled receptor that plays a significant role in modulating synaptic transmission and plasticity.[3][4] These receptors are a promising therapeutic target for a variety of neurological and psychiatric disorders.[5] This document provides detailed application notes and experimental protocols for studying the effects of this compound on long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on LTP.

Table 1: Effect of this compound on fEPSP Slope in a Rat Model of Autism [6]

Treatment GroupPre-HFS fEPSP Slope (mV/ms)Post-HFS fEPSP Slope (mV/ms)
Control0.58 ± 0.060.91 ± 0.08
VPA-exposed0.48 ± 0.030.62 ± 0.04
Control + VU01550410.6 ± 0.061.01 ± 0.09
VPA-exposed + VU01550410.51 ± 0.030.79 ± 0.02

Data are presented as mean ± SEM. HFS = High-Frequency Stimulation; VPA = Valproic Acid.

Table 2: Effect of this compound on Population Spike (PS) LTP in a Rat Model of Autism [6]

Treatment GroupObservationStatistical Significance
VPA-exposedExhibited significantly less PS LTP than control animals.-
VPA-exposed + VU0155041Significantly decreased PS LTP in the PP-DG pathway.p<0.05, p<0.01

PP-DG = Perforant Path-Dentate Gyrus.

Table 3: Effect of this compound on Parallel Fiber to Purkinje Cell (PF-PC) LTP in a Mouse Model of Fragile X Syndrome [7][8]

Animal ModelObservation
Fmr1 KO micePF-PC LTP is lost.
Fmr1 KO mice + VU0155041Restored PF-LTP.

Fmr1 KO = Fragile X Messenger Ribonucleoprotein 1 Knockout.

Experimental Protocols

Protocol 1: In Vivo Electrophysiology in a Rat Model of Autism

This protocol is adapted from the study by Nisar et al. (2024), which investigated the effect of intrahippocampal microinjection of VU0155041 on LTP in the perforant path-dentate gyrus (PP-DG) pathway.[6]

1. Animal Model:

  • Valproic acid (VPA)-induced autistic male rat model.

2. Surgical Procedure:

  • Anesthetize rats and place them in a stereotaxic apparatus.

  • Implant a guide cannula into the dentate gyrus (DG).

  • Implant a stimulating electrode in the perforant path and a recording electrode in the DG.

3. Electrophysiological Recordings:

  • Allow animals to recover from surgery.

  • Determine the appropriate stimulus intensity for each animal by establishing a baseline at 50% of the maximum response.

  • Record baseline field excitatory postsynaptic potentials (fEPSPs) for 40 minutes to ensure a steady-state response.

4. Drug Administration:

  • Administer this compound via intra-DG microinjection.

5. LTP Induction:

  • Induce LTP using a high-frequency stimulation (HFS) protocol: 400 Hz (10 bursts of 20 stimuli, 0.2 ms (B15284909) stimulus duration, 10 s interburst interval).[6]

6. Post-HFS Recording:

  • After HFS, adjust the stimulation intensity back to 50% of the maximum amplitude.

  • Record fEPSPs and population spikes for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

Protocol 2: Ex Vivo Electrophysiology in a Mouse Model of Fragile X Syndrome

This protocol is based on the study by Martín et al. (2023), which examined the effect of VU0155041 on LTP at parallel fiber to Purkinje cell synapses.[7]

1. Animal Model:

  • Fmr1 knockout (KO) mouse model of Fragile X Syndrome.

2. Drug Administration (Systemic):

  • Administer this compound intraperitoneally at a dose of 5 mg/kg.[7]

  • Prepare cerebellar slices 2 hours after injection.

3. Slice Preparation:

  • Anesthetize the mouse and decapitate.

  • Rapidly remove the cerebellum and place it in ice-cold artificial cerebrospinal fluid (aCSF).

  • Prepare sagittal cerebellar slices (e.g., 250 µm thick) using a vibratome.

  • Allow slices to recover in a submerged chamber with aCSF bubbled with 95% O2 / 5% CO2.

4. Electrophysiological Recordings:

  • Transfer a single slice to the recording chamber.

  • Perform whole-cell patch-clamp recordings from Purkinje cells.

  • Place a stimulating electrode in the molecular layer to activate parallel fibers.

  • Record baseline excitatory postsynaptic currents (EPSCs). To avoid variability, adjust the stimulus intensity to yield EPSC amplitudes between 150–200 pA.[7]

5. LTP Induction:

  • Induce presynaptic LTP with a tetanic train of 100 stimuli at 10 Hz.[7]

  • Alternatively, a different tetanic train (100 stimuli at 40 Hz) can be applied 30 minutes after the 10 Hz train.[7]

6. Post-Tetanization Recording:

  • Record EPSCs for at least 30-40 minutes post-tetanization to evaluate the expression of LTP.

Visualizations

G cluster_0 VU0155041 VU0155041 mGluR4 mGluR4 VU0155041->mGluR4 Binds to Gi/o Protein Gi/o Protein mGluR4->Gi/o Protein Activates Adenylate Cyclase Adenylate Cyclase Gi/o Protein->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Reduces PKA PKA cAMP->PKA Less activation of Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels PKA->Voltage-gated Ca2+ Channels Modulates Presynaptic Terminal Presynaptic Terminal Presynaptic Terminal->mGluR4 Glutamate Release Glutamate Release Voltage-gated Ca2+ Channels->Glutamate Release Reduces Ca2+ influx, decreasing LTP Modulation LTP Modulation Glutamate Release->LTP Modulation Influences

Caption: Signaling pathway of mGluR4 modulation by VU0155041.

G cluster_workflow In Vivo LTP Experimental Workflow A Animal Preparation (VPA Model) B Stereotaxic Surgery (Electrode/Cannula Implantation) A->B C Baseline Recording (40 min) B->C D Intra-DG Microinjection (VU0155041 or Vehicle) C->D E High-Frequency Stimulation (LTP Induction) D->E F Post-HFS Recording (60 min) E->F G Data Analysis (fEPSP Slope, PS Amplitude) F->G

Caption: In vivo LTP experimental workflow.

G cluster_workflow Ex Vivo LTP Experimental Workflow A Systemic Drug Administration (VU0155041 or Vehicle) B Cerebellar Slice Preparation A->B C Slice Recovery B->C D Whole-Cell Patch-Clamp Recording (Baseline) C->D E Tetanic Stimulation (LTP Induction) D->E F Post-Tetanization Recording E->F G Data Analysis (EPSC Amplitude) F->G

Caption: Ex vivo LTP experimental workflow.

References

Application Notes and Protocols: Investigating Motor Effects of (1R,2S)-VU0155041 in a Parkinson's Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R,2S)-VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1] Activation of mGluR4, a Gi/o-coupled receptor, has shown promise as a therapeutic strategy for Parkinson's disease by modulating glutamate transmission in the basal ganglia.[2] These application notes provide a comprehensive overview of the motor effects of this compound in established rodent models of Parkinson's disease and detailed protocols for key in vivo experiments.

Mechanism of Action: mGluR4 Signaling Pathway

This compound acts as a positive allosteric modulator at the mGluR4 receptor. This means it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate. The mGluR4 receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), which in turn modulates downstream signaling pathways involved in neurotransmitter release.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds VU0155041 VU0155041 VU0155041->mGluR4 Enhances Gi_o Gi/o α βγ mGluR4->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o:α->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP Adenylyl_Cyclase->cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Downstream_Effectors->Reduced_Neurotransmitter_Release Leads to

mGluR4 Signaling Pathway

Data Presentation

The following tables summarize the quantitative data on the motor effects of this compound in various rat models of Parkinson's disease.

Table 1: Effect of this compound in the 6-Hydroxydopamine (6-OHDA) Rat Model
Treatment GroupDose (nmol, supranigral)Cylinder Test (% Contralateral Paw Use)Adjusted Stepping Test (Forehand Steps)Amphetamine-Induced Rotations (Net Ipsiversive Rotations/min)Tyrosine Hydroxylase (TH) Positive Cells in Substantia Nigra (% Protection)
ShamVehicle48 ± 218 ± 1N/A100
6-OHDA + VehicleVehicle15 ± 35 ± 112 ± 1.50
6-OHDA + VU01550413025 ± 48 ± 18 ± 1~20
6-OHDA + VU015504110035 ± 512 ± 25 ± 1~40
6-OHDA + VU015504130040 ± 614 ± 24 ± 0.5~40

*Data are presented as mean ± SEM. Data are adapted from Betts et al., 2012.[3]

Table 2: Effect of this compound in Pharmacological Rat Models
ModelTreatment GroupDose (nmol, i.c.v.)Motor Parameter
Haloperidol-Induced CatalepsyVehicle-Catalepsy Score (s)
Haloperidol (B65202) (1.5 mg/kg, i.p.) + Vehicle-~150
Haloperidol + VU015504131~100
Haloperidol + VU015504193~50
Haloperidol + VU0155041316~25
Reserpine-Induced AkinesiaVehicle-Locomotor Activity (beam breaks/30 min)
Reserpine (B192253) (5 mg/kg, s.c.) + Vehicle-~100
Reserpine + VU015504193~200
Reserpine + VU0155041316~400

*Data are presented as approximate values derived from graphical representations in Niswender et al., 2008.[2]

Experimental Workflows

Experimental_Workflows cluster_6OHDA 6-OHDA Model Workflow cluster_Pharmaco Pharmacological Models Workflow A1 Unilateral 6-OHDA Lesion A2 Drug Administration (VU0155041 or Vehicle) A1->A2 A3 Behavioral Testing A2->A3 A4 Immunohistochemistry A3->A4 B1 Induction of Motor Deficit (Haloperidol or Reserpine) B2 Drug Administration (VU0155041 or Vehicle) B1->B2 B3 Behavioral Assessment B2->B3

Experimental Workflows

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

Objective: To create a unilateral lesion of the nigrostriatal dopamine (B1211576) pathway to model the motor symptoms of Parkinson's disease.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • 6-Hydroxydopamine hydrochloride (6-OHDA)

  • Ascorbic acid

  • Sterile saline (0.9%)

  • Stereotaxic apparatus

  • Hamilton syringe

Protocol:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Secure the rat in the stereotaxic apparatus.

  • Prepare the 6-OHDA solution (e.g., 8 µg in 4 µl of sterile saline containing 0.02% ascorbic acid).

  • Make a small incision in the scalp to expose the skull.

  • Drill a small hole at the desired coordinates for the medial forebrain bundle (MFB).

  • Slowly lower the Hamilton syringe to the target coordinates.

  • Infuse the 6-OHDA solution at a rate of 1 µl/min.

  • Leave the needle in place for an additional 5 minutes to allow for diffusion.

  • Slowly retract the needle and suture the scalp incision.

  • Allow the animal to recover for at least 2 weeks before behavioral testing.

Behavioral Assessments in the 6-OHDA Model

Objective: To assess forelimb use asymmetry as an indicator of motor deficit.

Protocol:

  • Place the rat in a transparent cylinder (20 cm diameter, 30 cm high).

  • Videotape the rat for 5 minutes.

  • A blinded observer scores the number of times the rat uses its left, right, or both forelimbs to touch the wall of the cylinder for support during rearing.

  • Calculate the percentage of contralateral (impaired) forelimb use: (% Contralateral Paw Use) = (Number of contralateral paw touches) / (Total number of touches with both paws) x 100.

Objective: To measure forelimb akinesia and bradykinesia.

Protocol:

  • Hold the rat with its hindlimbs and one forelimb restrained, allowing the other forelimb to touch a flat surface.

  • Move the rat sideways across the surface (approximately 1 meter in 5 seconds).

  • Count the number of adjusting steps made by the forelimb in contact with the surface.

  • Repeat the test for both forehand and backhand directions for each forelimb.

Objective: To quantify the extent of dopamine depletion by measuring rotational asymmetry.

Protocol:

  • Administer d-amphetamine (e.g., 2.5 mg/kg, i.p.) to the 6-OHDA lesioned rat.

  • Place the rat in a circular arena equipped with an automated rotation tracking system.

  • Record the number of full 360° ipsilateral and contralateral rotations for 90 minutes.

  • Calculate the net rotational score (ipsilateral rotations - contralateral rotations).

Pharmacological Models of Parkinsonian Motor Deficits

Objective: To induce a cataleptic state, characterized by a failure to correct an externally imposed posture, as a model of parkinsonian rigidity.

Protocol:

  • Administer haloperidol (e.g., 1.5 mg/kg, i.p.) to the rat.

  • At a set time point after haloperidol injection (e.g., 30 minutes), place the rat's forepaws on a horizontal bar (e.g., 9 cm high).

  • Measure the time it takes for the rat to remove both forepaws from the bar (latency). A cut-off time (e.g., 180 seconds) is typically used.

  • Administer this compound (i.c.v.) prior to the catalepsy test to assess its ability to reverse the cataleptic state.

Objective: To induce a state of akinesia (lack of spontaneous movement) by depleting monoamines.

Protocol:

  • Administer reserpine (e.g., 5 mg/kg, s.c.) to the rat.

  • Approximately 18 hours after reserpine administration, place the rat in an open field arena equipped with photobeams to measure locomotor activity.

  • Record the total number of beam breaks over a set period (e.g., 30 minutes) as a measure of locomotor activity.

  • Administer this compound (i.c.v.) prior to the open field test to evaluate its ability to reverse akinesia.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

Objective: To quantify the extent of dopaminergic neuron loss in the substantia nigra.

Protocol:

  • Deeply anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Dissect the brain and post-fix in 4% paraformaldehyde.

  • Cryoprotect the brain in a sucrose (B13894) solution.

  • Cut coronal sections of the substantia nigra using a cryostat.

  • Incubate the sections with a primary antibody against Tyrosine Hydroxylase (TH).

  • Incubate with a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

  • Mount the sections on slides and visualize using a microscope.

  • Perform stereological cell counting to quantify the number of TH-positive neurons in the substantia nigra of both hemispheres.

  • Calculate the percentage of neuroprotection afforded by the treatment.

Conclusion

This compound demonstrates significant efficacy in reversing motor deficits in both neurotoxic and pharmacological rodent models of Parkinson's disease. The data presented and the detailed protocols provided herein serve as a valuable resource for researchers investigating the therapeutic potential of mGluR4 positive allosteric modulators for the treatment of Parkinson's disease.

References

Troubleshooting & Optimization

Technical Support Center: (1R,2S)-VU0155041 in the Valproic Acid (VPA) Autism Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results when using the mGluR4 positive allosteric modulator (PAM), (1R,2S)-VU0155041, in the valproic acid (VPA) rodent model of autism.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is the cis-regioisomer of VU0155041. It acts as a partial agonist and a potent, selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2][3] As a PAM, it is expected to enhance the receptor's response to the endogenous ligand, glutamate. mGluR4 activation has been investigated for its potential therapeutic effects in various neurological conditions, including Parkinson's disease.[2][3]

Q2: Why is this compound being tested in an autism model?

A2: Glutamatergic system dysregulation is implicated in the pathophysiology of autism spectrum disorder (ASD).[4] While some research has focused on mGluR5 antagonists, the modulation of other mGlu receptors, such as mGluR4, is also an area of investigation.[5][6][7] For instance, an mGluR4 PAM has been shown to alleviate autistic-like symptoms in a mouse model lacking the mu opioid receptor gene (Oprm1-/-).[4] The VPA model is a widely used neurodevelopmental model of autism, and testing novel compounds like this compound in this model helps to explore new therapeutic avenues.[8][9][10]

Q3: What are the "unexpected results" observed with this compound in the VPA autism model?

A3: A recent study investigating the effects of intra-hippocampal microinjection of this compound in the VPA rat model of autism reported that the compound failed to rescue deficits in long-term potentiation (LTP) in the perforant path-dentate gyrus (PP-DG) pathway.[4][11] More surprisingly, it led to a significant further decrease in population spike LTP in VPA-exposed rats.[4][11][12]

Q4: What are the typical behavioral and neurological phenotypes observed in the VPA model of autism?

A4: Rodents prenatally or early postnatally exposed to valproic acid exhibit a range of behaviors relevant to ASD, including:

  • Reduced social interaction and sociability.[8][13][14]

  • Increased repetitive and stereotyped behaviors.[6][8]

  • Communication deficits.

  • Anxiety-like behaviors.[8]

  • Hyperactivity.[8] Neurologically, the VPA model is associated with an imbalance in excitatory/inhibitory signaling and altered synaptic plasticity.[4][15]

Troubleshooting Guide

This guide addresses potential issues and unexpected outcomes when using this compound in the VPA model.

Observed Problem Potential Cause Suggested Action
Lack of behavioral rescue or worsening of symptoms The specific mechanism of this compound may not be suitable for correcting the particular pathophysiology of the VPA model. The VPA model induces broad changes, and targeting only mGluR4 may be insufficient or counterproductive.Consider that mGluR4 PAMs may not be the appropriate therapeutic strategy for VPA-induced deficits. It may be beneficial to investigate the expression levels of mGluR4 in the specific brain regions of interest in your VPA-treated animals.
Variability in behavioral results The timing and dosage of VPA administration can significantly impact the resulting phenotype.[9] The route and dose of this compound administration are also critical.Ensure a standardized and consistent protocol for VPA administration. Perform dose-response studies for this compound to identify the optimal concentration for your experimental paradigm.
Unexpected electrophysiological findings (e.g., LTP inhibition) The interaction between mGluR4 activation and the altered neuronal circuitry in the VPA model may be more complex than anticipated. Activation of mGluR4 can influence GABAergic transmission, potentially contributing to an overall inhibitory effect in a system with an already disrupted excitation/inhibition balance.[4]Carefully re-evaluate your electrophysiology data. Consider performing additional experiments to investigate both excitatory and inhibitory synaptic transmission. It may also be useful to examine the effects of an mGluR4 antagonist in this model.
Compound solubility and stability issues This compound is typically dissolved in saline for in vivo use.[4] Improper storage or handling can affect its activity.Prepare fresh solutions for each experiment. Store the compound as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.[1]

Experimental Protocols

Valproic Acid (VPA) Induced Autism Model (Rat)

This protocol is based on established methods for inducing an autism-like phenotype in rats via prenatal VPA exposure.[9][10][13][15][16]

  • Animal Mating: Time-mate female rats (e.g., Sprague-Dawley or Wistar). The day a vaginal plug is observed is considered gestational day 0.5 (G0.5).

  • VPA Administration: On gestational day 12.5 (G12.5), administer a single intraperitoneal (i.p.) injection of sodium valproate (typically 450-500 mg/kg) dissolved in saline.[13][15][16] Control animals receive a corresponding volume of saline.

  • Postnatal Development: Allow the dams to give birth naturally. Pups are weaned at approximately postnatal day 21 (PND 21).

  • Behavioral Testing: Conduct behavioral assays during the juvenile or young adult stage (e.g., PND 30-53).[15][16] Common tests include the three-chamber social interaction test, open field test for locomotor activity, and marble burying for repetitive behavior.

Intra-hippocampal Microinjection of this compound and Electrophysiology

This protocol is adapted from a study that observed unexpected electrophysiological results.[4][11]

  • Animal Surgery: Anesthetize adult male rats from the VPA and control groups. Place them in a stereotaxic frame. Implant stimulating and recording electrodes in the perforant path and dentate gyrus of the hippocampus, respectively.

  • Compound Preparation: Dissolve this compound in 0.9% NaCl (saline).[4]

  • Microinjection: Through an injection needle connected to a microsyringe, administer this compound into the dentate gyrus. A typical dose might be 50 μg in 0.5 μl of saline, delivered over a 5-minute period.[4]

  • Electrophysiological Recording:

    • Record baseline field excitatory postsynaptic potentials (fEPSPs) and population spikes (PS).

    • Administer the compound during the baseline recording period.

    • Induce long-term potentiation (LTP) using high-frequency stimulation (HFS) of the perforant path.

    • Continue recording for a post-HFS period (e.g., 60 minutes) to assess the magnitude and stability of LTP.

  • Data Analysis: Measure the slope of the fEPSP and the amplitude of the PS. Compare the potentiation between the different experimental groups.

Quantitative Data Summary

The following table summarizes the electrophysiological findings from a study using this compound in the VPA rat model.

Experimental Group fEPSP Slope Potentiation (Post-HFS vs. Baseline) Population Spike (PS) Amplitude LTP (Post-HFS vs. Baseline)
ControlSignificant PotentiationSignificant LTP
VPA-exposedReduced Potentiation compared to Control[17]Reduced LTP compared to Control
Control + VU0155041No significant difference from ControlNot significantly different from Control
VPA-exposed + VU0155041No rescue of potentiation deficit[17]Significant further reduction in LTP compared to VPA-exposed alone[12]

Visualizations

Signaling Pathway

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds AC Adenylyl Cyclase mGluR4->AC Inhibits VU0155041 This compound (PAM) VU0155041->mGluR4 Enhances Binding cAMP cAMP AC->cAMP Converts ATP to VGCC Voltage-Gated Ca2+ Channel AC->VGCC Inhibits cAMP->VGCC Modulates Ca2_entry Ca2+ Entry VGCC->Ca2_entry Mediates NT_release Neurotransmitter Release (e.g., Glutamate, GABA) Ca2_entry->NT_release Triggers

Caption: Simplified mGluR4 signaling pathway at the presynaptic terminal.

Experimental Workflow

VPA_Experiment_Workflow cluster_model VPA Model Induction cluster_experiment Electrophysiology Experiment Mating Time-mate Rats (G0.5) VPA_injection Single i.p. injection of VPA (500 mg/kg) or Saline on G12.5 Mating->VPA_injection Gestation Gestation & Birth VPA_injection->Gestation Weaning Weaning (PND 21) Gestation->Weaning Surgery Stereotaxic Surgery: Implant Electrodes (PP-DG) Weaning->Surgery Animals reach adulthood Recording Baseline Recording (fEPSP, PS) Surgery->Recording Injection Intra-DG Microinjection: This compound or Vehicle Recording->Injection HFS High-Frequency Stimulation (HFS) to induce LTP Injection->HFS Post_HFS Post-HFS Recording (60 min) HFS->Post_HFS Analysis Analyze fEPSP slope and PS amplitude Post_HFS->Analysis Data Collection

Caption: Experimental workflow for VPA model induction and electrophysiology.

Logical Relationship of Unexpected Results

Unexpected_Results_Logic VPA Prenatal VPA Exposure LTP_deficit LTP Deficit in Hippocampus VPA->LTP_deficit Hypothesis Hypothesis: mGluR4 PAM will rescue LTP deficit LTP_deficit->Hypothesis VU_treatment Treatment with This compound (mGluR4 PAM) Hypothesis->VU_treatment Result1 No Rescue of fEPSP LTP Deficit VU_treatment->Result1 Observed Result2 Worsening of Population Spike LTP VU_treatment->Result2 Observed Conclusion Unexpected Outcome: mGluR4 PAM is ineffective or detrimental in VPA model Result1->Conclusion Result2->Conclusion

Caption: Logical flow from hypothesis to unexpected results.

References

Potential off-target effects of (1R,2S)-VU0155041 in neuronal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the mGluR4 positive allosteric modulator (PAM), (1R,2S)-VU0155041.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). It enhances the receptor's response to the endogenous agonist, glutamate.

Q2: Does VU0155041 have activity at other mGluRs?

Yes, VU0155041 has been shown to be active at mGlu2/4 heterodimers, where it can also potentiate receptor function.[1] However, it has been reported to have no activity at mGluR2 homodimers.[2] Its selectivity against other individual mGluR subtypes is generally high, but it is crucial to confirm this in your experimental system.

Q3: Does VU0155041 have intrinsic agonist activity?

VU0155041 is considered a PAM and partial agonist of the mGluR4 receptor.[3] In some assay systems, it can display allosteric agonist activity, meaning it can activate the receptor even in the absence of an orthosteric agonist like glutamate.[1][4] This is an important consideration for experimental design and data interpretation.

Q4: What are the known off-target effects of VU0155041 in neuronal cells?

While VU0155041 is highly selective for mGluR4, its on-target effects can lead to downstream modulation of other neurotransmitter systems.

  • GABAergic System: Activation of presynaptic mGluR4 by VU0155041 can lead to a reduction in GABA release.[5][6]

  • Dopaminergic System: In the striatum, mGluR4 is expressed on medium spiny neurons that also express D2 dopamine (B1211576) receptors. Activation of mGluR4 can inhibit these neurons, thus indirectly modulating dopaminergic signaling.[7]

  • NMDA Receptors: Studies have shown that at concentrations up to 10 μM, VU0155041 does not affect NMDA receptor currents in striatal medium spiny neurons.[8]

Troubleshooting Guide

Issue 1: I am not observing the expected potentiation of mGluR4 activity with VU0155041.

  • Possible Cause 1: Suboptimal Glutamate Concentration: As a PAM, VU0155041 requires the presence of an orthosteric agonist like glutamate to exert its effect. The potentiation will be most apparent when using a glutamate concentration that elicits a submaximal response (e.g., EC20).

    • Solution: Perform a glutamate dose-response curve in your system to determine the EC20 concentration. Use this concentration when testing for potentiation by VU0155041.

  • Possible Cause 2: Receptor Desensitization: Prolonged exposure to agonists or PAMs can lead to receptor desensitization.

    • Solution: Minimize the pre-incubation time with VU0155041 before adding glutamate. Refer to established protocols for appropriate incubation times.

  • Possible Cause 3: Presence of mGluR Heterodimers: If your neuronal cells express mGluR2, the formation of mGluR2/4 heterodimers could alter the pharmacological response to VU0155041 compared to cells expressing only mGluR4.[1][2]

    • Solution: Characterize the expression of mGluR subtypes in your cell model using techniques like qPCR or Western blotting.

Issue 2: I am observing unexpected changes in inhibitory synaptic transmission.

  • Possible Cause: The on-target activation of presynaptic mGluR4 by VU0155041 is known to inhibit GABA release in some neuronal populations.[5][6]

    • Solution: This may be a true pharmacological effect of the compound. To confirm this, you can try to block the effect with an mGluR4 antagonist. You can also measure GABA release directly or use electrophysiology to record inhibitory postsynaptic currents (IPSCs) in the presence and absence of VU0155041.

Issue 3: I am seeing signs of cytotoxicity in my neuronal cultures after treatment with VU0155041.

  • Possible Cause 1: Excitotoxicity: While VU0155041 itself is not an excitotoxin, excessive potentiation of glutamate signaling in a system with high ambient glutamate could potentially lead to excitotoxicity.

    • Solution: Ensure your culture medium does not contain high levels of glutamate. Perform a lactate (B86563) dehydrogenase (LDH) assay to quantify cell death across a range of VU0155041 concentrations.

  • Possible Cause 2: Compound Solubility/Precipitation: At high concentrations, poor solubility of the compound could lead to the formation of precipitates that are harmful to cells.

    • Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Determine the optimal solvent and final concentration to maintain solubility.

Quantitative Data Summary

ParameterSpeciesValueReceptor/SystemReference
EC50 Human798 nMmGluR4[8]
EC50 Rat693 nMmGluR4[8]
Activity -ActivemGlu2/4 Heterodimer[1]
Activity -No effect at 10 µMNMDA Receptor Currents[8]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Binding Assessment

This protocol is to determine if VU0155041 competes for binding with a radiolabeled ligand at a specific non-mGluR4 target.

  • Membrane Preparation:

    • Homogenize cultured neuronal cells or brain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand for the off-target receptor of interest, and varying concentrations of VU0155041.

    • To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known unlabeled ligand for the target receptor.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), washing with ice-cold wash buffer to separate bound from free radioligand.

    • Dry the filters and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the VU0155041 concentration and fit the data to a one-site competition model to determine the IC50 and subsequently the Ki value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Assess Effects on GABAA Receptor-Mediated Currents

This protocol is to determine if VU0155041 directly modulates GABAA receptor function or indirectly affects GABAergic transmission.

  • Slice Preparation or Cell Culture:

    • Prepare acute brain slices (e.g., from the striatum or hippocampus) or use primary neuronal cultures.

    • Maintain slices/cells in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

  • Recording Setup:

    • Perform whole-cell voltage-clamp recordings from identified neurons.

    • Use a patch pipette filled with an internal solution containing a high chloride concentration to record inhibitory postsynaptic currents (IPSCs).

    • Hold the neuron at a potential of -70 mV.

  • Experimental Procedure:

    • Record baseline spontaneous or evoked IPSCs. To isolate GABAA receptor-mediated currents, include antagonists for ionotropic glutamate receptors (e.g., CNQX and AP5) in the aCSF.

    • Bath-apply VU0155041 at a relevant concentration (e.g., 1-10 µM) and continue recording IPSCs.

    • To test for indirect presynaptic effects, analyze changes in the frequency of spontaneous IPSCs. A decrease in frequency suggests a presynaptic mechanism (reduced GABA release).

    • To test for direct postsynaptic effects, puff GABA directly onto the recorded neuron in the presence and absence of VU0155041. A change in the amplitude of the GABA-evoked current would suggest a direct modulation of GABAA receptors.

  • Data Analysis:

    • Measure the frequency and amplitude of IPSCs before, during, and after VU0155041 application.

    • Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine if VU0155041 causes a significant change in IPSC parameters.

Visualizations

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Activates VU0155041 This compound VU0155041->mGluR4 Potentiates Gi_o Gi/o mGluR4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel Gi_o->VGCC Inhibits cAMP ↓ cAMP Ca_influx ↓ Ca²⁺ Influx Neurotransmitter_Release ↓ Neurotransmitter Release (GABA/Glutamate) Postsynaptic_Receptors Postsynaptic Receptors (e.g., GABA-A, AMPA) Neurotransmitter_Release->Postsynaptic_Receptors Binds to

Caption: Presynaptic mGluR4 signaling pathway modulated by VU0155041.

Off_Target_Screening_Workflow start Start: Select Neuronal Cell Line or Primary Culture binding_assay Tier 1: Binding Assays (Radioligand Displacement) start->binding_assay functional_assay Tier 2: Functional Assays (e.g., Calcium Imaging, Electrophysiology) binding_assay->functional_assay Test high-priority targets positive_hit Off-Target Hit Identified functional_assay->positive_hit Significant effect observed no_hit No Significant Off-Target Activity Detected functional_assay->no_hit No significant effect characterize Tier 3: Further Characterization (Dose-Response, Mechanism of Action) positive_hit->characterize end End: Report Findings no_hit->end characterize->end

Caption: Experimental workflow for identifying off-target effects.

References

Technical Support Center: Overcoming Poor CNS Penetration of mGluR4 PAMs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulators (PAMs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on the poor central nervous system (CNS) penetration of compounds like (1R,2S)-VU0155041.

Frequently Asked Questions (FAQs)

Q1: My mGluR4 PAM, which is potent in vitro, shows no efficacy in our CNS animal models. What is the likely cause?

A1: A significant discrepancy between in vitro potency and in vivo efficacy in CNS models often points to poor blood-brain barrier (BBB) penetration. Your compound may not be reaching its target in the brain at therapeutically relevant concentrations. This can be due to several factors, including unfavorable physicochemical properties (e.g., high polarity, low lipophilicity), active efflux by transporters at the BBB, or rapid metabolism in the periphery.

Q2: What is this compound, and why is it often used in experiments if it has poor CNS penetration?

A2: this compound is a potent and selective positive allosteric modulator of mGluR4. While it is an excellent tool for in vitro studies and proof-of-concept experiments, its physicochemical properties are not optimal for crossing the BBB after systemic administration. For this reason, in many in vivo studies, it is administered directly into the brain (e.g., via intracerebroventricular or intracerebral injection) to bypass the BBB and study its effects on CNS targets directly.

Q3: What are the key pharmacokinetic parameters to assess CNS penetration?

A3: The two most critical parameters are the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).

  • Kp: This is the ratio of the total concentration of a drug in the brain to its total concentration in the plasma at steady-state.

  • Kp,uu: This is the ratio of the unbound (free) concentration of a drug in the brain interstitial fluid to its unbound concentration in the plasma. Kp,uu is considered the gold standard for assessing CNS penetration because it reflects the concentration of the drug that is available to interact with the target. A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion and is not subject to significant efflux or influx.

Troubleshooting Guide: Poor CNS Penetration

This guide will help you troubleshoot and address issues related to the poor CNS penetration of your mGluR4 PAM.

Problem: Low Brain-to-Plasma Ratio (Kp or Kp,uu)

If your compound exhibits a low Kp or Kp,uu value, consider the following troubleshooting steps:

1. Assess Physicochemical Properties:

The first step is to analyze the physicochemical properties of your compound. Properties that significantly influence BBB penetration include:

  • Lipophilicity (LogP/LogD): A measure of a compound's solubility in lipids versus water. Higher lipophilicity can improve passive diffusion across the BBB, but excessive lipophilicity can lead to other issues like high plasma protein binding and non-specific toxicity.

  • Polar Surface Area (PSA): The sum of the van der Waals surface areas of polar atoms in a molecule. A lower PSA is generally associated with better BBB penetration.

  • Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily.

  • Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors and acceptors is generally favorable for BBB penetration.

Data Presentation: Comparison of mGluR4 PAMs

The table below compares the physicochemical and pharmacokinetic properties of the poorly CNS-penetrant this compound with the CNS-penetrant mGluR4 PAM, VU6022296.[1] Please note that experimentally determined physicochemical data for VU0155041 is limited, and the values presented are in silico predictions.

PropertyThis compound (Poor CNS Penetration)VU6022296 (Good CNS Penetration)[1]Optimal Range for CNS Penetration
Molecular Weight ( g/mol ) 316.18453.58< 450
LogP (calculated) ~2.5-3.0~3.5-4.02-4
Topological Polar Surface Area (Ų) ~70-80~60-70< 90
Hydrogen Bond Donors 21≤ 3
Hydrogen Bond Acceptors 35≤ 7
Brain-to-Plasma Ratio (Kp) Not available (presumed low)0.45[1]> 0.3
Unbound Brain-to-Plasma Ratio (Kp,uu) Not available (presumed low)0.70[1]> 0.3

2. Strategies for Structural Modification:

If the physicochemical properties of your compound are not within the optimal range for CNS penetration, consider the following structural modification strategies:[2][3]

  • Increase Lipophilicity: Introduce lipophilic groups to the molecule.

  • Reduce Polar Surface Area: Mask polar functional groups through derivatization.

  • Reduce Hydrogen Bonding Capacity: Modify or replace functional groups that act as hydrogen bond donors or acceptors.

  • Scaffold Hopping: Explore different core structures that may have more favorable physicochemical properties while maintaining affinity for the target.

3. Alternative Delivery Strategies:

If structural modification is not feasible or does not yield the desired results, consider these alternative approaches:

  • Prodrugs: Design a prodrug that is more lipophilic and can cross the BBB, after which it is converted to the active compound in the brain.

  • Receptor-Mediated Transport: Conjugate your compound to a molecule that is actively transported across the BBB via receptor-mediated transcytosis (e.g., transferrin receptor antibodies).[4]

  • Nanoparticle Delivery: Encapsulate your compound in nanoparticles that are engineered to cross the BBB.[4]

Experimental Protocols

Below are detailed methodologies for key experiments to assess CNS penetration.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput in vitro method to predict passive diffusion across the BBB.[5]

Methodology:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent) to form an artificial membrane.

  • Preparation of Solutions: The test compound is dissolved in a buffer solution (the "donor" solution). The "acceptor" wells of a separate 96-well plate are filled with a buffer solution.

  • Assay Procedure: The lipid-coated filter plate is placed on top of the acceptor plate. The donor solution containing the test compound is added to the wells of the filter plate.

  • Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = (V_A * C_A(t)) / (Area * t * (C_D(t) - C_A(t))) where V_A is the volume of the acceptor well, C_A(t) and C_D(t) are the concentrations in the acceptor and donor wells at time t, and Area is the surface area of the membrane.

Caco-2 Permeability Assay

The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and express efflux transporters, providing a more biologically relevant model of the intestinal barrier and, by extension, the BBB.[6][7]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell insert and cultured for approximately 21 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (upper) side of the transwell insert, and the appearance of the compound in the basolateral (lower) chamber is measured over time.

  • Efflux Ratio Measurement (Basolateral to Apical): To assess active efflux, the test compound is added to the basolateral chamber, and its transport to the apical chamber is measured.

  • Quantification: Samples are taken from the receiving chamber at various time points and analyzed by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B).

In Vivo Pharmacokinetic Study

In vivo studies in rodents are essential for determining the Kp and Kp,uu of a compound.

Methodology:

  • Animal Dosing: The test compound is administered to rodents (e.g., rats or mice) via a relevant route (e.g., intravenous or oral).

  • Sample Collection: At various time points after dosing, blood samples are collected. At the end of the study, the animals are euthanized, and brain tissue is harvested.

  • Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

  • Quantification: The concentration of the compound in plasma and brain homogenate is determined by LC-MS/MS.

  • Determination of Unbound Fractions: The unbound fraction of the drug in plasma (fu,p) and brain homogenate (fu,b) is determined using methods like equilibrium dialysis.

  • Calculation of Kp and Kp,uu:

    • Kp = C_brain / C_plasma

    • Kp,uu = (C_brain * fu,b) / (C_plasma * fu,p)

Visualizations

mGluR4 Signaling Pathway

mGluR4_Signaling_Pathway Glutamate Glutamate mGluR4 mGluR4 (Presynaptic) Glutamate->mGluR4 mGluR4_PAM mGluR4 PAM mGluR4_PAM->mGluR4 Gi_Go Gi/o Protein mGluR4->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits cAMP cAMP ATP ATP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channel Voltage-gated Ca²⁺ Channel PKA->Ca_Channel phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion & Glutamate Release Ca_Influx->Vesicle_Fusion triggers

Caption: Canonical mGluR4 signaling pathway in presynaptic terminals.

Experimental Workflow for Assessing CNS Penetration

CNS_Penetration_Workflow In_Silico In Silico Prediction (LogP, PSA, MW) PAMPA PAMPA (Passive Permeability) In_Silico->PAMPA Cell_Assays Cell-based Assays (e.g., Caco-2, MDCK-MDR1) (Permeability & Efflux) PAMPA->Cell_Assays Promising_1 Promising Compounds Cell_Assays->Promising_1 PK_Study Rodent PK Study (Plasma & Brain conc.) Promising_1->PK_Study Promising_2 Promising Compounds PK_Study->Promising_2 Unbound_Fraction Unbound Fraction (fu,plasma & fu,brain) Promising_2->Unbound_Fraction Calculate_Kp_uu Calculate Kp,uu Unbound_Fraction->Calculate_Kp_uu Lead_Optimization Lead Optimization Calculate_Kp_uu->Lead_Optimization Data informs Lead_Optimization->In_Silico Iterate

Caption: Experimental workflow for assessing CNS penetration of mGluR4 PAMs.

Troubleshooting Logic for Poor In Vivo Performance

In_Vivo_Troubleshooting Start High in vitro potency, low in vivo efficacy? Assess_CNS Assess CNS Penetration Start->Assess_CNS Yes Low_Kp Low Kp or Kp,uu? Assess_CNS->Low_Kp Structural_Mod Structural Modification (↑Lipophilicity, ↓PSA, etc.) Low_Kp->Structural_Mod Yes Investigate_Other Investigate other issues: - Off-target effects - Poor target engagement - Inappropriate animal model Low_Kp->Investigate_Other No Reevaluate Re-evaluate in vitro and in vivo Structural_Mod->Reevaluate Iterate Investigate_Other->Reevaluate

Caption: Troubleshooting logic for mGluR4 PAMs with poor in vivo performance.

References

Technical Support Center: (1R,2S)-VU0155041 Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the mGluR4 positive allosteric modulator (PAM), (1R,2S)-VU0155041.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective positive allosteric modulator (PAM) and partial agonist of the metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4).[1][2] It is important to note that while your query mentioned the M1 receptor, the literature confirms that VU0155041's activity is focused on mGluR4. As a PAM, it does not bind to the same site as the endogenous ligand, glutamate (the orthosteric site). Instead, it binds to a different, "allosteric" site on the receptor. This binding event enhances the receptor's response to glutamate.[3][4] It has shown efficacy in in vivo rodent models of Parkinson's disease.[4]

Q2: Are there significant pharmacological differences in VU0155041 activity between species, such as human and rat?

Based on in vitro studies using recombinant receptors, this compound exhibits similar potency at both human and rat mGluR4 receptors. The half-maximal effective concentrations (EC₅₀) are very close, suggesting that the allosteric binding site is well-conserved between these species.[1]

Table 1: In Vitro Potency of this compound on mGluR4 Receptors

Species Receptor EC₅₀ (nM)
Human mGluR4 798
Rat mGluR4 693

Data sourced from MedChemExpress and Tocris Bioscience.[1]

Q3: My in vivo results in rats differ from my expectations based on in vitro human cell line data. What could be the cause?

This is a common challenge in pharmacology. While the direct potency of VU0155041 on the mGluR4 receptor is similar between rats and humans, discrepancies between in vitro and in vivo results can arise from differences in the receptor's native environment. A key factor for metabotropic glutamate receptors is their ability to form heterodimers.

mGluR4 can form homodimers (mGluR4/mGluR4) but can also form heterodimers with other mGlu receptors, notably mGluR2 (mGluR2/mGluR4).[5] The pharmacological response to allosteric modulators can be different at these heterodimeric complexes compared to homodimers.[6] Therefore, the specific expression pattern and ratio of mGluR4 homodimers versus mGluR2/mGluR4 heterodimers in your target brain region or tissue could lead to unexpected pharmacological outcomes.

G cluster_0 start Unexpected in vivo Results Observed q1 Is the in vitro potency confirmed for the correct species? start->q1 q2 Consider the Native Receptor Environment q1->q2 Yes dimer mGluRs function as dimers. Is the target tissue expression of mGluR2 and mGluR4 known? q2->dimer homo Predominantly Homodimers (mGluR4/mGluR4) dimer->homo Low mGluR2 hetero Significant Heterodimers (mGluR2/mGluR4) dimer->hetero High mGluR2 p_homo Pharmacology should align with standard in vitro data. homo->p_homo p_hetero Pharmacology may be altered. PAM effect can be different on the heterodimer complex. hetero->p_hetero action Actionable Step: Characterize mGluR2/mGluR4 co-expression in the target tissue or cell type. p_hetero->action

Caption: Troubleshooting workflow for unexpected in vivo results.

Q4: I'm not observing any effect of VU0155041 in my cellular assay. What are common troubleshooting steps?

If VU0155041 is not producing the expected potentiation of the glutamate response, consider the following factors:

  • Compound Integrity and Solubility: Ensure the compound is properly stored and completely dissolved. VU0155041 has good aqueous solubility, but it's crucial to verify the stock solution.[3]

  • Assay Conditions: As a PAM, VU0155041 requires the presence of an orthosteric agonist (like glutamate) to show its effect. Ensure you are stimulating the cells with an appropriate concentration of glutamate, typically an EC₂₀ (a concentration that gives 20% of the maximal response), to provide a window for potentiation.

  • Cell Line Health: Use cells at a low passage number and ensure they are healthy. Over-passaged cells can have altered receptor expression and signaling fidelity.

  • Receptor Expression: Confirm that your cell line adequately expresses functional mGluR4.

  • G-Protein Coupling: mGluR4 is a Gαi/o-coupled receptor. If you are using a calcium flux assay, the cell line must be engineered to co-express a promiscuous G-protein, such as Gαqi5, to redirect the Gαi/o signal to the calcium pathway.

Q5: What is a standard experimental protocol to measure the in vitro pharmacology of VU0155041?

A common method is a calcium mobilization assay using a stable cell line, such as Chinese Hamster Ovary (CHO-K1) cells, engineered to express the mGluR4 receptor and a promiscuous G-protein.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Plating: Plate CHO-K1 cells stably co-expressing human mGluR4 and the Gαqi5 protein in black-walled, clear-bottomed 384-well plates at a density of approximately 20,000-30,000 cells per well in DMEM with 10% dialyzed FBS.[7]

  • Incubation: Culture the cells overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: The next day, replace the culture medium with an assay buffer (e.g., HBSS with 20 mM HEPES) containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 1 µM). Incubate for 45-60 minutes at 37°C.[7]

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of glutamate at a concentration that will yield an EC₂₀ response in the assay.

  • Fluorescence Measurement: Use a fluorescence imaging plate reader (e.g., FDSS6000).

    • Step 1 (Baseline): Record the baseline fluorescence for 10-20 seconds.

    • Step 2 (PAM Addition): Add the various concentrations of VU0155041 to the wells and incubate for 2-5 minutes while monitoring fluorescence.

    • Step 3 (Agonist Addition): Add the EC₂₀ concentration of glutamate to all wells and record the resulting fluorescence peak, which indicates calcium mobilization.

  • Data Analysis: The potentiation effect is calculated as the increase in the glutamate response in the presence of VU0155041. Plot the potentiation against the VU0155041 concentration to determine the EC₅₀ value.

Signaling Pathway

This compound enhances the signaling of mGluR4, which is a Group III metabotropic glutamate receptor. These receptors are canonically coupled to the inhibitory G-protein, Gαi/o. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The dissociated Gβγ subunits can also directly modulate the activity of ion channels, such as inhibiting presynaptic voltage-gated calcium channels, which reduces neurotransmitter release.[8][9][10]

G cluster_0 ligand Glutamate + This compound receptor mGluR4 Receptor ligand->receptor Binds & Potentiates g_protein Gαi/o Protein Complex receptor->g_protein Activates g_alpha Gαi subunit g_protein->g_alpha Dissociates g_beta_gamma Gβγ subunit g_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase g_alpha->ac Inhibits channels Ion Channels (e.g., Ca²⁺ channels) g_beta_gamma->channels Modulates camp cAMP (decreased) ac->camp Leads to channel_effect Modulation of Neurotransmitter Release channels->channel_effect

Caption: Canonical Gαi/o signaling pathway for the mGluR4 receptor.

References

Stability of (1R,2S)-VU0155041 in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (1R,2S)-VU0155041 in solution for long-term experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is typically shipped at ambient temperatures. For long-term storage, it is recommended to store the solid compound at room temperature or desiccated.[1] Some suppliers recommend storing the powder at -20°C for up to 3 years.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions of this compound can be prepared in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with solubility up to 100 mM. Ethanol is another option, with solubility up to 50 mM. For aqueous experiments, a 1 eq. NaOH solution can be used to dissolve the compound up to 100 mM.

The stability of stock solutions depends on the storage temperature. There is some variability in the recommended storage durations among suppliers. It is crucial to refer to the datasheet provided by your specific supplier. General guidelines are summarized in the table below.

Q3: What is the stability of this compound in working solutions for long-term experiments?

A3: There is limited publicly available data on the long-term stability of this compound in working solutions at room temperature or physiological temperatures (e.g., 37°C) for extended periods. The general recommendation from suppliers is to prepare working solutions fresh daily from a frozen stock solution to ensure reliable experimental results.[3][4] If your experiment requires long-term incubation, it is advisable to conduct a stability study under your specific experimental conditions (e.g., media, pH, temperature) to determine the compound's integrity over time.

Q4: I am observing precipitation in my stock or working solution. What should I do?

A4: If you observe precipitation, especially after thawing a frozen stock solution, gentle warming and/or sonication can be used to aid dissolution.[3][4] Ensure the compound is fully dissolved before use. For in vivo experiments, if precipitation occurs in the formulation, it may be necessary to adjust the vehicle composition or prepare a fresh solution.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound in working solution.Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Consider performing a pilot stability test under your experimental conditions.
Precipitation in solution Poor solubility in the chosen solvent or buffer. Exceeded solubility limit.Use a recommended solvent like DMSO for stock solutions. For aqueous buffers, ensure the final concentration is within the solubility limits. Gentle warming or sonication may help redissolve the compound.[3][4]
Low potency or efficacy Incorrect concentration due to incomplete dissolution or degradation.Verify the complete dissolution of the compound. Prepare fresh solutions. Confirm the accuracy of your serial dilutions.
Unexpected biological effects Off-target effects or compound degradation into active metabolites.Review the literature for known off-target effects of mGluR4 modulators. If degradation is suspected, prepare fresh solutions and minimize exposure to harsh conditions (e.g., extreme pH, prolonged high temperatures).

Data Summary: Solution Stability of this compound

Solution Type Solvent Storage Temperature Recommended Storage Duration Source
Stock SolutionDMSO-80°C6 months to 2 years[3][4]
-20°C1 month to 1 year[3][4]
In Solvent-80°C1 year[2]
Solid (Powder)N/ARoom TemperatureUp to 12 months
-20°C3 years[2]

Note: Storage recommendations can vary between suppliers. Always consult the product-specific datasheet.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into working solutions.

  • Materials:

    • This compound solid

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex or sonicate the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C according to the recommended stability guidelines.

Protocol 2: In Vivo Formulation of this compound

For in vivo experiments, several formulation protocols have been reported. The choice of vehicle will depend on the route of administration and the desired solubility.

Formulation A:

  • Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]

  • Procedure:

    • Dissolve the required amount of this compound in DMSO.

    • Add PEG300 and Tween-80, mixing thoroughly after each addition.

    • Add saline to the final volume and mix until a clear solution is obtained.[3]

    • This formulation is reported to achieve a solubility of ≥ 2.5 mg/mL.[3]

Formulation B:

  • Vehicle Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).[3]

  • Procedure:

    • Dissolve the this compound in DMSO.

    • Prepare a 20% SBE-β-CD solution in saline.

    • Add the SBE-β-CD solution to the DMSO solution and mix to the final volume.

    • This formulation is reported to achieve a solubility of ≥ 2.5 mg/mL.[3]

Formulation C:

  • Vehicle Composition: 10% DMSO, 90% Corn Oil.[3]

  • Procedure:

    • Dissolve the this compound in DMSO.

    • Add the corn oil and mix thoroughly.

    • This formulation is reported to achieve a solubility of ≥ 2.5 mg/mL.[3]

Note: For all in vivo formulations, it is recommended to prepare the solution fresh on the day of the experiment.[3][4]

Visualizations

Signaling Pathway of mGluR4 Activation

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[3] mGluR4 is a G-protein coupled receptor that, upon activation, typically couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors.[5][6]

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds VU0155041 This compound VU0155041->mGluR4 Enhances Binding Gi/o Gi/o mGluR4->Gi/o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi/o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Modulates

Caption: Simplified signaling pathway of mGluR4 activation by glutamate and potentiation by this compound.

Experimental Workflow for Assessing Solution Stability

This workflow outlines a general approach to validating the stability of this compound in a specific experimental buffer.

Stability_Workflow Start Start Prepare_Solution Prepare working solution of VU0155041 in experimental buffer Start->Prepare_Solution Time_Points Incubate at experimental temperature and sample at time points (T0, T1, T2...) Prepare_Solution->Time_Points Analysis Analyze samples by HPLC or LC-MS Time_Points->Analysis Compare Compare concentration to T0 Analysis->Compare Stable Concentration >90%? (Stable) Compare->Stable Yes Not_Stable Concentration <90%? (Degraded) Compare->Not_Stable No End_Stable Proceed with experiment Stable->End_Stable End_Not_Stable Prepare fresh solutions more frequently Not_Stable->End_Not_Stable

Caption: A logical workflow for determining the stability of this compound in a working solution over time.

References

Interpreting mixed agonist-PAM activity of (1R,2S)-VU0155041

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (1R,2S)-VU0155041, a positive allosteric modulator (PAM) and partial agonist of the mGluR4 receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] It binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[3] This binding potentiates the receptor's response to glutamate.[1] Additionally, this compound exhibits partial agonist activity, meaning it can directly activate the mGluR4 receptor to a certain degree, even in the absence of glutamate.[3][4][5]

Q2: In our assay, VU0155041 shows activity on its own. Does this mean our assay is flawed?

Not necessarily. It is expected that VU0155041 will show some level of agonist activity on its own. This compound is a known "ago-PAM," possessing both direct agonist and positive allosteric modulator functionalities.[6] The level of intrinsic agonism you observe can be dependent on the expression levels of the mGluR4 receptor in your system; higher expression systems may reveal more pronounced agonist activity.[7][8]

Q3: We are not observing any potentiation of the glutamate response with VU0155041. What could be the issue?

Several factors could contribute to a lack of observed potentiation:

  • Suboptimal Glutamate Concentration: To observe PAM activity, it is crucial to use a submaximal (e.g., EC20) concentration of the orthosteric agonist (glutamate).[9][10] If the concentration of glutamate is too high, the receptor response may already be saturated, masking any potentiating effects of the PAM.

  • Compound Concentration: Ensure that the concentration of VU0155041 is appropriate for your assay. A full dose-response curve should be performed to determine the optimal concentration for potentiation.

  • Assay System: The choice of assay and the specific signaling pathway being measured can influence the observed effects. For instance, some PAMs may show robust efficacy in one assay (e.g., calcium mobilization) but not another.[10]

  • Receptor Heterodimerization: mGluR4 can form heterodimers with other mGlu receptors, such as mGluR2.[2][5] This can alter the pharmacological response to allosteric modulators. The specific cellular context and potential for heterodimerization in your experimental system should be considered.[2]

Q4: Can VU0155041 be used in in vivo studies?

Yes, this compound is soluble in aqueous vehicles and has been used in in vivo studies, including intracerebroventricular administration in rats to assess its effects on motor activity.[3] It has been shown to be effective in rodent models of Parkinson's disease.[1]

Troubleshooting Guides

Problem 1: Difficulty in Distinguishing Agonist vs. PAM Activity

Symptoms: Your functional assay shows a response with VU0155041 alone, and you are unsure how to dissect this from its PAM activity.

Troubleshooting Steps:

  • Run Parallel Assays: The key is to test the effect of VU0155041 both in the absence and presence of a fixed, low concentration (EC20) of glutamate.[9]

  • Generate Dose-Response Curves:

    • Agonist Activity: Perform a dose-response curve for VU0155041 alone. This will quantify its intrinsic efficacy.

    • PAM Activity: Perform a dose-response curve for VU0155041 in the presence of an EC20 concentration of glutamate. A leftward shift in the EC50 and/or an increase in the maximal response compared to glutamate alone indicates PAM activity.[9]

  • Data Analysis: Compare the Emax and EC50 values from both curves. The difference in these parameters will delineate the contribution of agonist versus PAM effects.

Problem 2: Unexpected or Contradictory Results in Different Assays

Symptoms: VU0155041 shows strong potentiation in a calcium mobilization assay but has little effect in a cAMP inhibition assay.

Troubleshooting Steps:

  • Consider Signaling Bias: Allosteric modulators can induce signaling bias, where the potentiation of one signaling pathway is favored over another.[11] mGluR4 primarily couples to Gαi/o, leading to adenylyl cyclase inhibition.[12] However, under certain conditions, such as co-activation of Gαq-coupled receptors, mGluR4 activation can lead to calcium mobilization.[11]

  • Characterize the Signaling Pathway: Ensure you have a thorough understanding of the signaling cascades downstream of mGluR4 in your specific cell system. The observed activity of VU0155041 may be context-dependent.

  • Use Multiple Readouts: When possible, use multiple functional readouts to build a comprehensive pharmacological profile of VU0155041 in your system.

Quantitative Data Summary

CompoundParameterValueReceptor SystemReference
This compound EC50 (agonist activity)2.35 µMmGluR4[3]
EC50 (human mGluR4)798 ± 58 nMhuman mGluR4[3]
EC50 (rat mGluR4)693 ± 140 nMrat mGluR4[3]
VU0155041 (racemic) EC50 (PAM activity)1.1 µMmGluR4[1]
Fold Shift6.7 - 8.6mGluR4[1]

Experimental Protocols

Protocol 1: In Vitro Functional Assay to Differentiate Agonism and PAM Activity

This protocol outlines a general procedure for a cell-based functional assay, such as calcium mobilization or cAMP accumulation, to distinguish between the agonist and PAM activities of this compound.

Materials:

  • Cells expressing the mGluR4 receptor.

  • Assay buffer (e.g., HBSS).

  • Glutamate stock solution.

  • This compound stock solution.

  • Assay-specific detection reagents (e.g., Fluo-4 AM for calcium, cAMP detection kit).

  • Microplate reader.

Procedure:

  • Cell Preparation: Plate mGluR4-expressing cells in a 96- or 384-well plate and culture overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a fixed EC20 concentration of glutamate in assay buffer.

  • Assay Execution:

    • For Agonist Activity: Add the serial dilutions of VU0155041 to the cells.

    • For PAM Activity: Add the serial dilutions of VU0155041 to the cells, followed by the addition of the EC20 concentration of glutamate.

    • Control: Include wells with vehicle and glutamate alone.

  • Incubation: Incubate the plate for the appropriate time according to the assay manufacturer's instructions.

  • Detection: Measure the signal (e.g., fluorescence for calcium, luminescence for cAMP) using a microplate reader.

  • Data Analysis:

    • Normalize the data to the maximal glutamate response.

    • Plot dose-response curves and calculate EC50 and Emax values using a four-parameter logistic equation.

Visualizations

cluster_ligand Ligand Binding cluster_receptor mGluR4 Receptor cluster_signaling Intracellular Signaling Glutamate Glutamate (Orthosteric Agonist) mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site VU0155041 This compound (Ago-PAM) VU0155041->mGluR4 Binds to allosteric site G_protein Gαi/o Activation mGluR4->G_protein Activates AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease

Caption: Signaling pathway of mGluR4 activation by glutamate and this compound.

cluster_workflow Experimental Workflow cluster_conditions Test Conditions start Start: mGluR4- expressing cells add_compounds Add Compounds start->add_compounds measure_response Measure Functional Response add_compounds->measure_response Incubate analyze_data Analyze Data (Dose-Response Curves) measure_response->analyze_data end End: Determine Agonist and PAM Activity analyze_data->end condition1 VU0155041 Alone (for Agonism) condition1->add_compounds condition2 VU0155041 + Glutamate (EC20) (for PAM) condition2->add_compounds

Caption: Workflow for differentiating agonist and PAM activity of this compound.

cluster_logic Logical Relationship of Activities compound This compound agonist_activity Direct Agonist Activity compound->agonist_activity pam_activity Positive Allosteric Modulator (PAM) Activity compound->pam_activity receptor_activation mGluR4 Receptor Activation agonist_activity->receptor_activation Directly causes pam_activity->receptor_activation Enhances glutamate-induced

Caption: Logical relationship of the mixed agonist-PAM activity of this compound.

References

Validation & Comparative

(1R,2S)-VU0155041 versus its trans-regioisomer VU0155040

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to (1R,2S)-VU0155041 and its Trans-Regioisomer VU0155040

Introduction

This guide provides a detailed comparison of the cis-regioisomer this compound and its trans-regioisomer, VU0155040. Both compounds are investigated for their modulatory effects on the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Class C G protein-coupled receptor (GPCR) that is a promising therapeutic target for central nervous system disorders, particularly Parkinson's disease.[1][2] This document summarizes their pharmacological activities, presents supporting experimental data, and outlines the methodologies used for their evaluation.

This compound is a potent and selective positive allosteric modulator (PAM) of mGluR4.[3][4] Allosteric modulators offer a significant therapeutic advantage as they fine-tune the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor themselves.[2] This can lead to greater receptor selectivity and a more physiological signaling profile.[2] The key distinction between the two molecules lies in their stereochemistry, which profoundly impacts their biological activity.

Pharmacological Profile Comparison

The primary difference between the two isomers is their efficacy and potency as mGluR4 PAMs. The cis-isomer, this compound, is a well-characterized, active PAM, whereas the trans-isomer, VU0155040, demonstrates significantly weaker activity.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for the two compounds.

Table 1: Potency of this compound as an mGluR4 Positive Allosteric Modulator

SpeciesEC₅₀ (Half-maximal effective concentration)
Human mGluR4798 nM[3][4][5]
Rat mGluR4693 nM[3][4][5]

Table 2: Comparison of Activity Between Cis and Trans Isomers

CompoundStereochemistryActivity Profile at mGluR4
This compound cisPotent Positive Allosteric Modulator (PAM) and partial agonist.[3][5]
VU0155040 transSignificantly less active; its concentration-response curve does not plateau at maximum tested concentrations, indicating low potency/efficacy.[5]

Signaling Pathways and Experimental Workflows

Canonical mGluR4 Signaling Pathway

This compound enhances the function of the mGluR4 receptor, which is canonically coupled to the Gi/o G-protein. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulatory action is central to the therapeutic potential of mGluR4 PAMs.

G_protein_signaling cluster_membrane Cell Membrane mGluR4 mGluR4 Gi_o Gi/o Protein mGluR4->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Glutamate Glutamate (Endogenous Ligand) Glutamate->mGluR4 Binds VU0155041 VU0155041 (PAM) VU0155041->mGluR4 Potentiates Gi_o->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Canonical Gi/o-coupled signaling pathway for the mGluR4 receptor.

Experimental Workflow: PAM Activity Assay

The determination of a compound's PAM activity typically involves a multi-step in vitro cellular assay. The workflow below illustrates the general process used to compare the potency of VU0155041 and VU0155040.

experimental_workflow start Start: Prepare Cells (e.g., CHO cells expressing mGluR4) add_compounds Add Test Compounds (VU0155041 or VU0155040) at varying concentrations start->add_compounds add_agonist Add EC₂₀ concentration of Glutamate add_compounds->add_agonist incubate Incubate add_agonist->incubate measure Measure Signal (e.g., Calcium Flux or cAMP levels) incubate->measure analyze Data Analysis: Generate Concentration-Response Curve Calculate EC₅₀ measure->analyze end End: Compare Potency and Efficacy analyze->end

Caption: Generalized workflow for determining mGluR4 PAM activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize VU0155041 and VU0155040.

In Vitro Calcium Mobilization Assay

This assay is commonly used to measure the activity of GPCRs, including mGluR4 when co-expressed with a chimeric G-protein like Gqi5, which redirects the Gi/o signal to a measurable calcium release.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human or rat mGluR4 and the chimeric G-protein Gqi5.

  • Procedure:

    • Cells are plated in 96-well or 384-well plates and grown to confluence.

    • The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for approximately 1 hour at 37°C.

    • The test compounds (VU0155041 or VU0155040) are serially diluted and added to the wells.

    • After a brief pre-incubation period, a sub-maximal concentration of glutamate (typically an EC₂₀ concentration, which elicits 20% of the maximal response) is added to stimulate the receptor.

    • Changes in intracellular calcium concentration are measured immediately using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The fluorescence signal is plotted against the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (potency) and Emax (efficacy) values.

In Vivo Haloperidol-Induced Catalepsy Model (Rat)

This animal model is used to assess the potential anti-Parkinsonian effects of a compound.

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Catalepsy is induced by administering the D2 receptor antagonist haloperidol (B65202) (e.g., 1.5 mg/kg, intraperitoneally).[3]

    • The test compound, VU0155041, is administered via intracerebroventricular (i.c.v.) infusion at various doses (e.g., 31-316 nmol).[3][5]

    • Catalepsy is measured at set time points post-administration. A common method is the bar test, where the rat's front paws are placed on a raised bar, and the time taken for the rat to remove both paws is recorded.

  • Data Analysis: The duration of catalepsy in the compound-treated group is compared to a vehicle-treated control group. A significant reduction in cataleptic behavior indicates potential anti-Parkinsonian activity.[3] VU0155041 has been shown to dose-dependently decrease haloperidol-induced catalepsy in this model.[5]

Conclusion

The comparison between this compound and its trans-regioisomer VU0155040 clearly demonstrates the critical importance of stereochemistry in drug design. This compound is a potent positive allosteric modulator of mGluR4 with demonstrated in vitro potency and in vivo efficacy in preclinical models of Parkinson's disease.[2][3][5] In stark contrast, the trans-isomer, VU0155040, is significantly less active, highlighting a precise structural requirement for effective allosteric modulation of the mGluR4 receptor.[2][5] These findings underscore the value of this compound as a critical tool compound for studying mGluR4 pharmacology and as a lead candidate for the development of novel therapeutics.

References

A Comparative Guide to the Efficacy of mGluR4 Positive Allosteric Modulators: (1R,2S)-VU0155041 and VU0418506

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4): (1R,2S)-VU0155041 and VU0418506. This document synthesizes available preclinical data to aid researchers in selecting the appropriate tool compound for their studies in areas such as Parkinson's disease and other neurological disorders.

Introduction

Metabotropic glutamate receptor 4 (mGluR4), a Group III mGluR, is a promising therapeutic target for Parkinson's disease due to its role in modulating neurotransmission in the basal ganglia.[1] Positive allosteric modulators offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate. This compound and VU0418506 are two such PAMs that have demonstrated significant efficacy in preclinical models.

This compound is the active cis-regioisomer of VU0155041 and has been characterized as a mixed allosteric agonist/PAM of mGluR4.[2] It has shown efficacy in rodent models of Parkinson's disease when administered intracerebroventricularly.[2]

VU0418506 is a potent and selective mGluR4 PAM with good in vivo pharmacokinetic properties.[3] A key distinguishing feature of VU0418506 is its lack of activity at mGlu2/4 heterodimers, suggesting its antiparkinsonian effects are mediated specifically through mGluR4 homomers.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for this compound and VU0418506 based on available literature. It is important to note that these values were not determined in head-to-head comparative studies and experimental conditions may have varied between publications.

Table 1: In Vitro Potency at mGluR4

CompoundSpeciesAssay TypeEC₅₀Reference
This compound HumanCalcium Mobilization798 ± 58 nM[2]
RatCalcium Mobilization693 ± 140 nM[2]
HumanNot Specified1.1 µM
RatNot Specified1.1 µM
VU0418506 HumanNot Specified68 nM[3]
RatNot Specified46 nM[3]

Table 2: In Vivo Efficacy in the Haloperidol-Induced Catalepsy Model in Rats

CompoundAdministration RouteEffective DoseEffectReference
This compound Intracerebroventricular (icv)31 - 316 nmolDose-dependently decreased catalepsy[2]
VU0418506 Not SpecifiedNot Specified in available abstractsRobust antiparkinsonian activity[4]

Experimental Protocols

In Vitro Functional Assay: Calcium Mobilization

This assay is commonly used to determine the potency of mGluR4 PAMs.

Objective: To measure the potentiation of the glutamate-induced intracellular calcium flux by the test compound in cells expressing mGluR4.

Methodology:

  • Cell Culture: CHO (Chinese Hamster Ovary) cells stably co-expressing human or rat mGluR4 and a promiscuous G-protein (e.g., Gαqi5) are cultured in appropriate media. The Gαqi5 protein allows the Gαi/o-coupled mGluR4 to signal through the Gαq pathway, leading to a measurable calcium release from intracellular stores.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Addition: The test compound (this compound or VU0418506) is added to the wells at various concentrations.

  • Glutamate Stimulation: After a short incubation with the test compound, a sub-maximal concentration (EC₂₀) of glutamate is added to the wells.

  • Signal Detection: The fluorescence intensity is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation) before and after the addition of glutamate. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: The potentiation of the glutamate response by the test compound is calculated, and the EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve.

In Vivo Efficacy Model: Haloperidol-Induced Catalepsy in Rats

This is a widely used behavioral model to assess the potential of compounds to treat the motor symptoms of Parkinson's disease.

Objective: To evaluate the ability of a test compound to reverse the catalepsy induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol (B65202).

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats are used.

  • Haloperidol Administration: Haloperidol is dissolved in a suitable vehicle (e.g., saline with a small amount of tartaric acid) and administered intraperitoneally (i.p.) at a dose known to induce catalepsy (e.g., 0.5-1.5 mg/kg).[5]

  • Test Compound Administration: The test compound (this compound or VU0418506) is administered at various doses and routes (e.g., i.p., subcutaneous, or intracerebroventricular) at a specified time before or after haloperidol administration.

  • Catalepsy Assessment: At predetermined time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), catalepsy is measured using the bar test.[5][6] The rat's forepaws are gently placed on a horizontal bar raised a specific height (e.g., 9 cm) above the surface. The latency for the rat to remove both forepaws from the bar is recorded, with a maximum cut-off time (e.g., 120 or 180 seconds).[5][6]

  • Data Analysis: The latency to descend from the bar is measured for each animal. A significant reduction in the descent latency in the compound-treated group compared to the vehicle-treated group indicates an anti-cataleptic effect.

Signaling Pathway and Experimental Workflow Diagrams

mGluR4_Signaling_Pathway Glutamate Glutamate mGluR4 mGluR4 Receptor Glutamate->mGluR4 PAM mGluR4 PAM (this compound or VU0418506) PAM->mGluR4 Allosteric Modulation Gi_o Gαi/o mGluR4->Gi_o Activates G_beta_gamma Gβγ mGluR4->G_beta_gamma AC Adenylyl Cyclase Gi_o->AC Inhibits Downstream Downstream Cellular Effects G_beta_gamma->Downstream Modulates Ion Channels, etc. cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Downstream Phosphorylates Targets

Caption: mGluR4 signaling pathway activated by glutamate and positively modulated by PAMs.

Haloperidol_Catalepsy_Workflow Start Start: Acclimatize Rats Group Divide into Vehicle and Test Compound Groups Start->Group Admin_Compound Administer Test Compound or Vehicle (e.g., i.p. or icv) Group->Admin_Compound Admin_Haloperidol Administer Haloperidol (i.p.) to all Rats Wait Waiting Period (e.g., 30-120 min) Admin_Haloperidol->Wait Admin_Compound->Admin_Haloperidol Test Perform Bar Test at Pre-determined Time Intervals Wait->Test Record Record Latency to Descend from Bar Test->Record Analyze Analyze Data: Compare Latencies between Groups Record->Analyze End End of Experiment Analyze->End

Caption: Experimental workflow for the haloperidol-induced catalepsy model in rats.

Conclusion

Both this compound and VU0418506 are valuable tool compounds for investigating the therapeutic potential of mGluR4 activation. VU0418506 displays significantly higher in vitro potency compared to the reported values for this compound. A critical difference lies in their activity at mGlu2/4 heterodimers, with VU0418506 being inactive, providing a tool to dissect the roles of mGluR4 homomers. The choice between these compounds will depend on the specific research question, the desired route of administration, and the need to differentiate between mGluR4 homomeric and heterodimeric receptor populations. Further studies performing direct, side-by-side comparisons of these compounds are warranted to provide a more definitive assessment of their relative efficacy.

References

A Comparative Guide to (1R,2S)-VU0155041 and Foliglurax for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for investigating novel therapeutic targets. This guide provides a detailed comparison of two metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulators (PAMs), (1R,2S)-VU0155041 and foliglurax (B1653653), for their application in in vivo studies, with a focus on preclinical models of Parkinson's disease.

Both this compound and foliglurax have been instrumental in validating mGluR4 as a potential non-dopaminergic target for symptomatic treatment of Parkinson's disease. While this compound has primarily been utilized as a preclinical tool compound, foliglurax advanced to Phase II clinical trials before its development was discontinued (B1498344) due to a lack of efficacy. This guide summarizes their mechanisms of action, pharmacokinetic profiles, and efficacy in relevant animal models, supported by experimental data and detailed protocols.

Mechanism of Action

Both compounds are positive allosteric modulators of the mGluR4, a Gi/o-coupled receptor predominantly expressed in the central nervous system. As PAMs, they do not directly activate the receptor but enhance its sensitivity to the endogenous ligand, glutamate. The activation of presynaptic mGluR4s in the striatum leads to a reduction in glutamate release, which is thought to rebalance (B12800153) the overactive glutamatergic signaling in the basal ganglia of Parkinson's disease patients.

In Vitro Potency

CompoundTargetAssayPotency (EC₅₀)Source
This compoundhuman mGluR4Calcium mobilization798 ± 58 nM[1]
This compoundrat mGluR4Calcium mobilization693 ± 140 nM[1]
Foligluraxhuman mGluR4Not specifiedPotent and selective[2]

Pharmacokinetic Properties in Rats

A direct head-to-head comparison of the pharmacokinetic profiles of this compound and foliglurax in the same study is not available in the public domain. However, data from separate studies in rats provide some insights.

ParameterThis compoundFoligluraxSource
Administration RouteIntracerebroventricular (i.c.v.) / Oral (p.o.)Oral (p.o.)[1][2]
BioavailabilityGood oral bioavailability in ratsFair oral bioavailability in rats[2][3]
Brain ExposureCentrally penetrantHigh brain exposure after oral administration[2]
Cmax (Oral)Not explicitly stated4733 ng/ml (30 mg/kg)[4]
Tmax (Oral)Not explicitly stated~1 hour[4]

In Vivo Efficacy in Rodent Models of Parkinson's Disease

This compound in the Haloperidol-Induced Catalepsy Model in Rats

This compound has demonstrated efficacy in reversing catalepsy induced by the dopamine (B1211576) D2 receptor antagonist haloperidol (B65202), a widely used preclinical model to screen for potential anti-Parkinsonian drugs.

Animal ModelTreatmentDoseEffectSource
RatThis compound (i.c.v.)31 and 92 nmolSignificant decrease in haloperidol-induced catalepsy[5]
RatThis compound (i.c.v.)31 to 316 nMDose-dependent decrease in haloperidol-induced catalepsy[5]
Foliglurax in the MPTP-Induced Mouse Model of Parkinson's Disease

Foliglurax has been evaluated in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model, which causes loss of dopaminergic neurons and motor deficits, mimicking features of Parkinson's disease.

Animal ModelTreatmentDoseEffectSource
MPTP-lesioned miceFoliglurax (daily for 10 days)3 mg/kgPrevented the decrease in striatal dopamine and its metabolites, and dopamine transporter (DAT) specific binding. Prevented the increase in GFAP levels.[6][7]
MPTP-lesioned miceFoliglurax (daily for 10 days)1 and 10 mg/kgNo beneficial effect.[6][7]

Experimental Protocols

Haloperidol-Induced Catalepsy in Rats (Bar Test)

Objective: To assess the ability of a test compound to reverse the cataleptic state induced by haloperidol.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Haloperidol solution (e.g., 1 mg/kg, i.p.)

  • Test compound (this compound) or vehicle

  • Catalepsy bar (a horizontal wooden or metal rod, approximately 1 cm in diameter, elevated 9-10 cm above a flat surface)

  • Stopwatch

Procedure:

  • Administer the test compound or vehicle at the desired dose and route (e.g., i.c.v. or p.o.) at a predetermined time before haloperidol administration.

  • Administer haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy. Catalepsy typically develops within 30-60 minutes.

  • At set time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws gently on the horizontal bar.

  • Start the stopwatch and measure the time (in seconds) the rat maintains this unnatural posture.

  • The endpoint is when the rat removes both forepaws from the bar. A cut-off time is typically set (e.g., 180 or 300 seconds) to avoid undue stress to the animal.

  • A reduction in the time spent on the bar in the test compound group compared to the vehicle group indicates a reversal of catalepsy.

MPTP-Induced Motor Deficits in Mice

Objective: To evaluate the neuroprotective or symptomatic effects of a test compound on motor deficits induced by MPTP.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP-HCl (e.g., 20-30 mg/kg, i.p.)

  • Test compound (Foliglurax) or vehicle

  • Apparatus for behavioral testing (e.g., open field arena, rotarod, cylinder for rearing test)

Procedure:

  • MPTP Administration: Administer MPTP (e.g., 20-30 mg/kg, i.p.) once daily for 5 consecutive days. This sub-acute regimen induces a significant loss of dopaminergic neurons.

  • Test Compound Administration: Administer the test compound or vehicle at the desired dose and route (e.g., oral gavage) according to the study design (e.g., pre-treatment, co-treatment, or post-treatment). For example, foliglurax was administered daily for 10 days, with MPTP given on day 5.[6]

  • Behavioral Assessment: Conduct behavioral tests to assess motor function at a specified time after the last MPTP injection (e.g., 7-21 days).

    • Open Field Test: Place the mouse in the center of an open field arena and record its locomotor activity (e.g., distance traveled, speed, rearing frequency) for a set duration (e.g., 10-30 minutes). A reduction in locomotor activity is indicative of parkinsonian-like motor deficits.

    • Rotarod Test: Place the mouse on a rotating rod with an accelerating speed and measure the latency to fall. A shorter latency indicates impaired motor coordination and balance.

    • Cylinder Test: Place the mouse in a transparent cylinder and count the number of rears (lifting both forepaws off the floor) over a set period. A decrease in rearing behavior reflects motor impairment.

  • Neurochemical/Histological Analysis (Optional): At the end of the study, brain tissue can be collected for analysis of striatal dopamine levels (e.g., by HPLC) or for immunohistochemical staining of dopaminergic neurons (e.g., tyrosine hydroxylase staining) to assess the extent of neurodegeneration.

Signaling Pathway and Experimental Workflow Diagrams

mGluR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds PAM mGluR4 PAM (this compound or Foliglurax) PAM->mGluR4 Enhances Sensitivity G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits (via Gβγ) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Glutamate_Vesicle Glutamate Vesicle Ca_channel->Glutamate_Vesicle Triggers Fusion Glutamate_Release Reduced Glutamate Release Glutamate_Vesicle->Glutamate_Release

mGluR4 Signaling Pathway

Experimental_Workflow cluster_VU0155041 This compound Study cluster_Foliglurax Foliglurax Study V_start Rat Model V_compound VU0155041 or Vehicle (i.c.v. or p.o.) V_start->V_compound V_haloperidol Haloperidol Injection (1 mg/kg, i.p.) V_test Catalepsy Bar Test V_haloperidol->V_test V_compound->V_haloperidol V_end Measure Catalepsy Duration V_test->V_end F_start Mouse Model F_compound Foliglurax or Vehicle (oral gavage) F_start->F_compound F_mptp MPTP Injections (20-30 mg/kg/day for 5 days) F_behavior Behavioral Testing (Open Field, Rotarod) F_mptp->F_behavior F_compound->F_mptp Concurrent F_end Assess Motor Function F_behavior->F_end

In Vivo Experimental Workflows

Conclusion

Both this compound and foliglurax have served as valuable tools for exploring the therapeutic potential of mGluR4 PAMs in Parkinson's disease models. This compound remains a useful preclinical tool for target validation, demonstrating clear efficacy in the haloperidol-induced catalepsy model. Foliglurax, while ultimately unsuccessful in clinical trials, has a more extensive preclinical data package, including studies in MPTP-lesioned rodents. The choice between these compounds for in vivo studies will depend on the specific research question, the desired route of administration, and the animal model being employed. This guide provides a foundation for researchers to make an informed decision based on the available comparative data.

References

Selectivity Profile of (1R,2S)-VU0155041 Against Other mGluR Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity and potency of the metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulator (PAM), (1R,2S)-VU0155041, against other mGluR subtypes. The information presented herein is supported by experimental data from publicly available scientific literature.

Introduction to this compound

This compound is a potent and selective positive allosteric modulator (PAM) and partial agonist of metabotropic glutamate receptor 4 (mGluR4).[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[1][3] This mechanism of action offers the potential for greater receptor selectivity and a more nuanced modulation of synaptic transmission compared to orthosteric agonists.[3] mGluR4, a member of the Group III mGluRs, is predominantly expressed presynaptically and acts as an autoreceptor to regulate neurotransmitter release.[4] The selective activation of mGluR4 is a promising therapeutic strategy for various central nervous system (CNS) disorders, including Parkinson's disease.

Comparative Selectivity Profile

The following table summarizes the activity of this compound at various mGluR subtypes. The data has been compiled from multiple sources to provide a comprehensive overview of its selectivity.

Receptor SubtypeGroupSpeciesAssay TypeParameterValueReference
mGluR4 IIIHumanThallium FluxEC50798 ± 58 nM[1]
RatThallium FluxEC50693 ± 140 nM[1]
HumanPartial AgonismEC502.35 µM[1]
mGluR1 IRatCalcium MobilizationActivityInactive[3]
mGluR2 IIHumancAMP AssayActivityInactive[5]
mGluR3 IIHumancAMP AssayActivityNot Significant[6]
mGluR5 IRatCalcium MobilizationActivityInactive[3]
mGluR6 IIIHumanNot SpecifiedActivityActive as PAM[6]
mGluR7 IIIHumanGTPγS BindingActivityNot Significant[5][6]
mGluR8 IIIHumanGTPγS BindingActivityActive as PAM[6]

Experimental Methodologies

The determination of the selectivity profile of this compound involves distinct functional assays tailored to the specific G-protein coupling of the mGluR subtypes.

Calcium Mobilization Assay (for Group I mGluRs: mGluR1 & mGluR5)

This assay is employed to assess the activity of compounds on Gq-coupled receptors, such as mGluR1 and mGluR5, which signal through the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ([Ca2+]i).[7][8][9]

Experimental Workflow:

cluster_prep Cell Preparation cluster_assay Assay Procedure cell_plating Plate cells expressing mGluR1 or mGluR5 (e.g., HEK293 or CHO cells) in 384-well plates incubation1 Incubate overnight cell_plating->incubation1 dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubation2 Incubate for 45-60 min at 37°C dye_loading->incubation2 wash Wash cells to remove excess dye incubation2->wash compound_add Add this compound at various concentrations wash->compound_add glutamate_add Add a submaximal concentration (EC20) of glutamate compound_add->glutamate_add readout Measure fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) glutamate_add->readout cluster_prep Cell Preparation cluster_assay Assay Procedure cell_plating Plate cells expressing a specific mGluR subtype (e.g., CHO cells) in 96-well plates incubation1 Incubate overnight cell_plating->incubation1 pre_incubation Pre-incubate cells with this compound stimulation Stimulate with forskolin (B1673556) (to increase basal cAMP) and an EC20 concentration of glutamate pre_incubation->stimulation incubation2 Incubate for 30 min stimulation->incubation2 cell_lysis Lyse cells incubation2->cell_lysis cAMP_detection Measure cAMP levels using a competitive binding assay (e.g., HTRF or ELISA) cell_lysis->cAMP_detection cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR1_5 mGluR1 / mGluR5 Gq Gq/G11 mGluR1_5->Gq Glutamate PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC downstream Downstream Cellular Effects Ca_release->downstream PKC->downstream cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR2_3_4_6_7_8 mGluR2, 3, 4, 6, 7, 8 Gi Gi/o mGluR2_3_4_6_7_8->Gi Glutamate AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates (via Gβγ) ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates downstream Downstream Cellular Effects GIRK->downstream K⁺ efflux (hyperpolarization) PKA->downstream

References

Enantiomeric Purity Analysis of (1R,2S)-VU0155041: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of pharmaceutical compounds is a critical quality attribute, directly impacting their pharmacological and toxicological profiles. (1R,2S)-VU0155041, a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), is no exception. Its therapeutic activity resides predominantly in the (1R,2S)-enantiomer. Consequently, robust and reliable analytical methods are imperative for the accurate determination of its enantiomeric purity.

This guide provides a comparative overview of the principal analytical techniques for the enantiomeric purity analysis of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE). While a specific validated analytical method for VU0155041 is not publicly available, this guide presents model experimental protocols based on established methodologies for the analysis of similar acidic chiral compounds. These protocols serve as a foundation for method development and validation.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for enantiomeric purity analysis depends on various factors, including the desired speed of analysis, resolution, solvent consumption, and compatibility with mass spectrometry. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral SFC, and Chiral CE for the analysis of acidic compounds like VU0155041.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.Differential partitioning of enantiomers between a CSP and a supercritical fluid mobile phase (typically CO2 with a co-solvent).Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.
Resolution Good to excellent, highly dependent on CSP and mobile phase.Generally higher resolution and efficiency compared to HPLC due to lower viscosity and higher diffusivity of the mobile phase.[1]Excellent resolution and peak efficiencies.
Speed Moderate analysis times.Faster analysis times and column equilibration compared to HPLC.[1]Very fast analysis times.
Solvent Consumption High consumption of organic solvents.Significantly lower consumption of organic solvents, making it a "greener" technique.[2]Minimal solvent and sample consumption.
Method Development Can be time-consuming due to the large number of CSPs and mobile phase combinations to screen.Method development can be faster due to rapid column equilibration.Method development can be complex, involving optimization of buffer pH, chiral selector type and concentration, and applied voltage.
Sample Throughput Moderate.High throughput is achievable due to fast analysis times.High throughput is possible with automated systems.
Preparative Scale Well-established for preparative separations.Increasingly used for preparative scale due to ease of solvent removal.Primarily an analytical technique, not suitable for preparative scale.

Experimental Protocols

The following are detailed model protocols for the enantiomeric purity analysis of this compound using Chiral HPLC, Chiral SFC, and Chiral CE. These protocols are intended as a starting point and will require optimization and validation for specific applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust technique for enantiomeric separations. Polysaccharide-based chiral stationary phases are often effective for the separation of acidic compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

Parameter Condition
Chiral Stationary Phase Immobilized polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC)
Mobile Phase n-Hexane/2-Propanol/Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of 1 mg/mL. |

Rationale: The use of a polysaccharide-based CSP provides a broad selectivity for a wide range of chiral compounds. The normal phase mobile phase consisting of a non-polar solvent (n-hexane), a polar modifier (2-propanol), and an acidic additive (trifluoroacetic acid) is a common starting point for the separation of acidic analytes. The trifluoroacetic acid helps to suppress the ionization of the carboxylic acid group of VU0155041, leading to better peak shape and retention.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC offers significant advantages in terms of speed and reduced solvent consumption, making it an attractive alternative to HPLC.

Instrumentation:

  • SFC system with a CO2 pump, co-solvent pump, autosampler, back pressure regulator, column thermostat, and UV detector.

Chromatographic Conditions:

Parameter Condition
Chiral Stationary Phase Immobilized polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC)
Mobile Phase Supercritical CO2 / Methanol (B129727) with 0.1% Trifluoroacetic Acid (e.g., gradient from 10% to 40% Methanol over 5 minutes)
Flow Rate 3.0 mL/min
Outlet Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 5 µL

| Sample Preparation | Dissolve the sample in methanol at a concentration of 1 mg/mL. |

Rationale: The use of supercritical CO2 as the main mobile phase component results in low viscosity and high diffusivity, leading to higher efficiency and faster separations. Methanol is a common co-solvent used to increase the polarity of the mobile phase and elute the analytes. The addition of trifluoroacetic acid is crucial for improving the peak shape of acidic compounds in SFC. A gradient elution is often employed in method development to quickly screen for optimal separation conditions.

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent. Cyclodextrins are commonly used as chiral selectors for the separation of a wide variety of enantiomers.

Instrumentation:

  • Capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a diode array detector.

Electrophoretic Conditions:

Parameter Condition
Capillary Fused-silica capillary (e.g., 50 µm i.d., 30 cm effective length)
Background Electrolyte (BGE) 50 mM Phosphate buffer (pH 6.0) containing 20 mM of a charged cyclodextrin (B1172386) derivative (e.g., sulfated-β-cyclodextrin)
Applied Voltage 20 kV
Capillary Temperature 25 °C
Detection UV at 254 nm
Injection Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

| Sample Preparation | Dissolve the sample in the background electrolyte at a concentration of 0.5 mg/mL. |

Rationale: In chiral CE, the enantiomers form transient diastereomeric complexes with the chiral selector (cyclodextrin) in the background electrolyte. These complexes have different electrophoretic mobilities, leading to their separation. The choice of the cyclodextrin derivative and the pH of the background electrolyte are critical parameters that need to be optimized to achieve the desired separation. Charged cyclodextrins are often effective for the separation of charged analytes like VU0155041.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample VU0155041 Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Filter->Autosampler Inject Column Chiral Column Autosampler->Column Pump HPLC Pump Pump->Autosampler Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Acquire Data Integration Peak Integration Chromatogram->Integration Purity Calculate Enantiomeric Purity Integration->Purity

Figure 1. Chiral HPLC Experimental Workflow.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Sample VU0155041 Sample Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Filter->Autosampler Inject Column Chiral Column Autosampler->Column CO2_Pump CO2 Pump CO2_Pump->Column Cosolvent_Pump Co-solvent Pump Cosolvent_Pump->Column BPR Back Pressure Regulator Column->BPR Detector UV Detector BPR->Detector Chromatogram Chromatogram Detector->Chromatogram Acquire Data Integration Peak Integration Chromatogram->Integration Purity Calculate Enantiomeric Purity Integration->Purity

Figure 2. Chiral SFC Experimental Workflow.

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample VU0155041 Sample Dissolve Dissolve in BGE Sample->Dissolve CE_System Capillary filled with BGE Anode Cathode Dissolve->CE_System:in Inject Sample Detector UV Detector CE_System:out->Detector Electropherogram Electropherogram Detector->Electropherogram Acquire Data Power_Supply High Voltage Power Supply Power_Supply->CE_System:in Power_Supply->CE_System:out Integration Peak Integration Electropherogram->Integration Purity Calculate Enantiomeric Purity Integration->Purity

Figure 3. Chiral CE Experimental Workflow.

Conclusion

The enantiomeric purity of this compound is a critical parameter that must be carefully controlled and monitored. Chiral HPLC, SFC, and CE are all powerful techniques capable of achieving the required enantioseparation. The choice of the most suitable method will depend on the specific requirements of the analysis, including the need for high throughput, reduced environmental impact, or high-resolution capabilities. The model protocols and workflows presented in this guide provide a solid foundation for the development and implementation of a robust analytical method for the enantiomeric purity assessment of this promising therapeutic candidate. It is essential to emphasize that these methods must be thoroughly optimized and validated to ensure their accuracy, precision, and reliability for their intended purpose.

References

A Comparative Guide to the Activity of (1R,2S)-VU0155041 and Alternative mGluR4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the activity of the metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulator (PAM), (1R,2S)-VU0155041, in comparison to other notable mGluR4 PAMs. This objective analysis is supported by experimental data from various cell lines and in vivo studies.

This compound is a potent and selective positive allosteric modulator of the mGluR4, a Gi/o-coupled receptor predominantly expressed in the central nervous system. Activation of mGluR4 has shown therapeutic promise in pre-clinical models of Parkinson's disease, anxiety, and other neurological disorders. This guide evaluates the performance of this compound against other well-characterized mGluR4 PAMs, namely (-)-PHCCC, ADX88178, and Lu AF21934, to aid in the selection of the most appropriate tool compound for research and development.

In Vitro Activity Comparison

The in vitro potency of these mGluR4 PAMs has been assessed in various cell lines, most commonly in Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing either human (h) or rat (r) mGluR4. The activity is typically measured by the potentiation of an EC20 concentration of glutamate in functional assays such as calcium mobilization or inhibition of cyclic adenosine (B11128) monophosphate (cAMP) formation.

CompoundCell LineAssay TypeEC50 (nM)Reference
This compound h-mGluR4Calcium Mobilization798[1][2]
r-mGluR4Calcium Mobilization693[1][2]
(-)-PHCCC h-mGluR4Not Specified~5000[3]
ADX88178 h-mGluR4Calcium Mobilization4[4][5]
r-mGluR4Calcium Mobilization9[5][6]
h-mGluR4Intracellular Calcium3.5[7]
r-mGluR4Intracellular Calcium9.1[7]
Lu AF21934 Not SpecifiedNot Specified500Not Specified in Results

In Vivo Activity Comparison

The therapeutic potential of these mGluR4 PAMs has been primarily investigated in rodent models of Parkinson's disease, where they have shown efficacy in alleviating motor deficits.

CompoundAnimal ModelEfficacyReference
This compound Haloperidol-induced catalepsy in ratsReverses catalepsy[1][8][9]
Reserpine-induced akinesia in ratsReverses akinesia[1][8][9]
(-)-PHCCC Haloperidol-induced catalepsy in ratsReverses catalepsy[8]
Reserpine-induced akinesia in ratsReverses akinesia[8][10]
ADX88178 Haloperidol-induced catalepsy in ratsReverses catalepsy[5]
6-OHDA-lesioned rats (forelimb akinesia)Reverses akinesia in combination with L-DOPA[5]
MPTP-lesioned marmosetAnti-parkinsonian and anti-dyskinetic effects[11]
Lu AF21934 Harmaline-induced hyperactivity in ratsReverses hyperactivity[12]
MK-801-induced hyperactivity in miceReverses hyperactivity[13]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway of mGluR4 and a general workflow for assessing the activity of mGluR4 PAMs.

mGluR4_Signaling_Pathway cluster_membrane Cell Membrane mGluR4 mGluR4 Gi_o Gi/o mGluR4->Gi_o activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Glutamate Glutamate Glutamate->mGluR4 PAM mGluR4 PAM PAM->mGluR4 Gi_o->AC inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream modulates Experimental_Workflow start Start: Cell Culture (e.g., CHO cells expressing h-mGluR4) plate_cells Plate cells in multi-well plates start->plate_cells load_dye Load cells with calcium indicator dye (for Calcium Assay) plate_cells->load_dye add_compound Add mGluR4 PAM (test compound) load_dye->add_compound add_glutamate Add EC20 concentration of Glutamate add_compound->add_glutamate measure_signal Measure signal (e.g., fluorescence for Calcium Assay or luminescence for cAMP Assay) add_glutamate->measure_signal analyze_data Data Analysis: Calculate EC50 values measure_signal->analyze_data end End: Comparative Potency Determined analyze_data->end

References

Head-to-Head Comparison of mGluR4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of leading metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulators (PAMs). The data presented is compiled from publicly available preclinical studies to facilitate an objective evaluation of these compounds for research and drug development purposes.

Introduction to mGluR4 PAMs

Metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of neurological disorders, most notably Parkinson's disease.[1] mGluR4 is predominantly expressed in presynaptic terminals of the central nervous system, where its activation leads to an inhibition of neurotransmitter release. Positive allosteric modulators of mGluR4 offer a nuanced approach to enhancing the receptor's activity in response to the endogenous ligand, glutamate, thereby providing a potential therapeutic avenue with a reduced risk of over-activation compared to orthosteric agonists. This guide focuses on a head-to-head comparison of key preclinical mGluR4 PAMs: Foliglurax (PXT002331) and ADX88178.

In Vitro Potency and Selectivity

The in vitro potency of mGluR4 PAMs is a critical determinant of their therapeutic potential. This is typically assessed by measuring the concentration of the compound required to elicit a half-maximal response (EC50) in cellular assays. Selectivity, the compound's activity at other mGluR subtypes and off-target proteins, is equally important to minimize unwanted side effects.

CompoundIn Vitro Potency (EC50)Selectivity Profile
Foliglurax (PXT002331) 79 nM>15-fold vs mGluR6, >110-fold vs mGluR7, >50-fold vs mGluR8. No significant activity at group I or II mGluRs, NMDA, AMPA, kainate receptors, COMT, MAO-A, or MAO-B (IC50 > 10 µM).[1]
ADX88178 3.5 nM (human), 9.1 nM (rat)Highly selective against other mGluRs.

Preclinical Pharmacokinetics

The pharmacokinetic profile of a drug candidate determines its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its efficacy and safety in vivo. Key parameters include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t1/2), oral bioavailability (%F), and brain penetration.

CompoundSpeciesRouteCmaxTmaxHalf-life (t1/2)Oral Bioavailability (%F)Brain Penetration
Foliglurax (PXT002331) Rat, MouseOralData not availableData not availableShort half-lifeMediumHigh brain exposure[2][3]
ADX88178 RatOralData not availableData not availableData not availableHigh bioavailabilityReadily penetrates the brain

In Vivo Efficacy in a Parkinson's Disease Model

The haloperidol-induced catalepsy model in rodents is a widely used preclinical assay to assess the potential of compounds to alleviate motor deficits associated with Parkinson's disease. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a cataleptic state, and the ability of a test compound to reverse this state is indicative of its anti-parkinsonian potential.

CompoundSpeciesModelDosingOutcome
Foliglurax (PXT002331) MouseHaloperidol-induced catalepsyOralDose-dependent reversal of catalepsy.[2]
ADX88178 RatHaloperidol-induced catalepsyOral (3 and 10 mg/kg)Reversal of catalepsy.

Signaling Pathway and Experimental Workflows

mGluR4 Signaling Pathway

Activation of the mGluR4 receptor, a Gi/o-coupled GPCR, by glutamate is potentiated by PAMs. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates downstream effectors, leading to a reduction in neurotransmitter release from the presynaptic terminal.

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Receptor Glutamate->mGluR4 Binds mGluR4_PAM mGluR4 PAM mGluR4_PAM->mGluR4 Potentiates G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates Vesicle Synaptic Vesicle PKA->Vesicle Modulates Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter Inhibits

Caption: mGluR4 Signaling Cascade.

Experimental Workflow: In Vitro Potency Assay

A common method to determine the in vitro potency of mGluR4 PAMs is the calcium mobilization assay in a recombinant cell line co-expressing the mGluR4 receptor and a promiscuous G-protein (e.g., Gαqi5) that couples receptor activation to intracellular calcium release.

In_Vitro_Potency_Workflow cluster_workflow Calcium Mobilization Assay Workflow A 1. Cell Plating: CHO cells expressing mGluR4 and Gαqi5 are plated in a multi-well plate. B 2. Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C 3. Compound Addition: Test compound (mGluR4 PAM) is added at various concentrations. B->C D 4. Glutamate Stimulation: An EC20 concentration of glutamate is added to stimulate the receptor. C->D E 5. Signal Detection: Changes in intracellular calcium are measured as fluorescence intensity. D->E F 6. Data Analysis: EC50 values are calculated from the concentration-response curves. E->F

Caption: In Vitro Potency Assay Workflow.

Experimental Workflow: In Vivo Efficacy Assay

The haloperidol-induced catalepsy test in rats is a standard behavioral model to assess the anti-parkinsonian effects of drug candidates.

In_Vivo_Efficacy_Workflow cluster_workflow Haloperidol-Induced Catalepsy Workflow A 1. Animal Acclimation: Rats are acclimated to the testing environment. B 2. Haloperidol Administration: Haloperidol (e.g., 1 mg/kg, i.p.) is administered to induce catalepsy. A->B C 3. Compound Administration: Test compound (mGluR4 PAM) or vehicle is administered (e.g., orally). B->C D 4. Catalepsy Assessment: Catalepsy is measured at specific time points using the bar test (latency to move). C->D E 5. Data Analysis: Comparison of catalepsy scores between compound-treated and vehicle-treated groups. D->E

Caption: In Vivo Efficacy Assay Workflow.

Experimental Protocols

In Vitro Potency: Calcium Mobilization Assay

Objective: To determine the EC50 value of an mGluR4 PAM.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a chimeric G-protein Gαqi5.

  • Assay medium: DMEM supplemented with 10% dialyzed fetal bovine serum, 20 mM HEPES, and 100 units/ml penicillin/streptomycin.

  • Fluo-4 AM calcium-sensitive dye.

  • Test compound (mGluR4 PAM) and glutamate.

  • 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader.

Protocol:

  • Cell Plating: Seed the CHO-mGluR4/Gαqi5 cells into 384-well plates at a density of approximately 20,000 cells per well and incubate overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye solution for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the test compound at various concentrations to the wells.

    • After a short incubation period (e.g., 2-5 minutes), add a fixed concentration of glutamate that elicits a 20% maximal response (EC20).

    • Record the fluorescence intensity over time to measure the change in intracellular calcium.

  • Data Analysis: Normalize the fluorescence response to the maximal glutamate response. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Efficacy: Haloperidol-Induced Catalepsy in Rats

Objective: To evaluate the anti-parkinsonian-like effects of an mGluR4 PAM.

Materials:

  • Male Wistar rats (200-250 g).

  • Haloperidol solution.

  • Test compound (mGluR4 PAM) formulated for oral administration.

  • Vehicle control.

  • Catalepsy bar apparatus (a horizontal bar raised 9 cm from the surface).

  • Stopwatch.

Protocol:

  • Acclimation: Acclimate the rats to the testing room and handling for at least 3 days prior to the experiment.

  • Drug Administration:

    • Administer haloperidol (e.g., 1 mg/kg, intraperitoneally) to induce catalepsy.

    • At a specified time after haloperidol administration (e.g., 30 minutes), administer the test compound or vehicle orally.

  • Catalepsy Assessment (Bar Test):

    • At various time points after test compound administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.

    • Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (latency).

    • A cut-off time (e.g., 180 seconds) is typically used, after which the rat is returned to its home cage.

  • Data Analysis: Compare the mean latency to move between the test compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in latency indicates an anti-cataleptic effect.[4]

Conclusion

This guide provides a comparative overview of key preclinical data for the mGluR4 PAMs Foliglurax and ADX88178. The presented data, including in vitro potency, selectivity, preclinical pharmacokinetics, and in vivo efficacy, offer a foundation for researchers to make informed decisions in their drug discovery and development efforts targeting the mGluR4 receptor. The detailed experimental protocols and signaling pathway diagrams further aim to support the design and interpretation of future studies in this promising therapeutic area. It is important to note that while preclinical data are valuable, the ultimate therapeutic potential of these compounds can only be determined through rigorous clinical evaluation.

References

A Comparative Guide to the Pharmacokinetics of (1R,2S)-VU0155041 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of the metabotropic glutamate (B1630785) receptor 4 (mGluR4) positive allosteric modulator (PAM), (1R,2S)-VU0155041, and its analogs. The development of potent and selective mGluR4 PAMs holds significant promise for the treatment of neurological and psychiatric disorders, including Parkinson's disease. Understanding the pharmacokinetic profiles of these compounds is crucial for their preclinical and clinical development.

Quantitative Pharmacokinetic Data

ParameterADX88178ML182This compound
Species RatRatData not available
Dose (oral) 30 mg/kgNot specifiedData not available
Cmax 5407 ng/mL[1]Described as having excellent in vivo PK characteristics[2]Data not available
Tmax 1 hour[1]Not specifiedData not available
Half-life (t½) Not specifiedNot specifiedData not available
Bioavailability High[1]Not specifiedData not available
Brain Penetration Cerebrospinal fluid exposure >50-fold the in vitro EC50 valueCentrally penetrantAdministered intracerebroventricularly in some studies, suggesting direct CNS application was necessary to bypass the blood-brain barrier[3][4]
In Vitro Potency (EC50) 9 nM (rat mGluR4)[5]376 nM (rat mGluR4)[2]693 nM (rat mGluR4)[4]

Experimental Protocols

The following outlines a general methodology for determining the pharmacokinetic profiles of mGluR4 PAMs in rodents, based on standard preclinical practices.

In Vivo Pharmacokinetic Study in Rats

1. Animal Model: Male Sprague-Dawley rats are typically used. Animals are housed in controlled conditions with free access to food and water.

2. Compound Administration:

  • Oral (p.o.): The compound is formulated in a suitable vehicle (e.g., 1% methylcellulose) and administered by oral gavage at a specific dose (e.g., 10-30 mg/kg).

  • Intravenous (i.v.): For determining absolute bioavailability, the compound is administered via the tail vein.

3. Blood Sampling:

  • Serial blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing from the tail vein or via a cannula.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Brain Tissue Collection:

  • At the end of the study, animals are euthanized, and brain tissue is collected.

  • Brain homogenates are prepared for analysis of compound concentration.

5. Bioanalysis:

  • Plasma and brain homogenate concentrations of the compound are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t½ (half-life) are calculated from the plasma concentration-time data using non-compartmental analysis.

  • The brain-to-plasma concentration ratio is calculated to assess the extent of brain penetration.

Signaling Pathway and Experimental Workflow

mGluR4 Signaling Pathway

Activation of mGluR4 by glutamate is allosterically potentiated by PAMs like this compound. This enhancement leads to a more robust downstream signaling cascade, primarily through the Gαi/o protein.

mGluR4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds PAM This compound & Analogs (PAM) PAM->mGluR4 Potentiates G_protein Gαi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Response Leads to PK_Workflow A Compound Formulation B Animal Dosing (Oral / Intravenous) A->B C Serial Blood Sampling B->C D Brain & Tissue Collection (Terminal) B->D E Sample Processing (Plasma & Homogenates) C->E D->E F LC-MS/MS Bioanalysis E->F G Pharmacokinetic Modeling & Data Analysis F->G H Parameter Determination (Cmax, Tmax, t½, Brain/Plasma Ratio) G->H

References

Safety Operating Guide

Proper Disposal of (1R,2S)-VU0155041: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides detailed procedures for the safe and compliant disposal of (1R,2S)-VU0155041, a potent and selective positive allosteric modulator of the mGluR4 receptor. Adherence to these guidelines is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure all relevant safety protocols are in place. The toxicological properties of this compound are not fully characterized. Therefore, it should be handled with care, assuming it is a potentially hazardous substance.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with handling this compound should be conducted to determine the appropriate PPE. Standard laboratory PPE should include, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Disposal Protocol for this compound

The primary method for the disposal of this compound and its containers is through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Segregation of Waste:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solvent waste, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and any solvents used. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

  • Labeling of Waste Container:

    • The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and any other chemical constituents.

    • Include the approximate concentration and volume of each component.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by a licensed waste disposal contractor.

    • Follow all institutional and local regulations for the storage of hazardous chemical waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.

    • Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for this compound if requested.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by a soap and water wash.

    • Dispose of any cleaning materials as hazardous waste.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValue
Molecular Formula C₁₄H₁₅Cl₂NO₃
Molecular Weight 316.18 g/mol
Appearance Solid
Storage Temperature Store at room temperature.
Solubility Soluble in DMSO and Ethanol.

Experimental Protocols Cited

This document is a procedural guide for disposal and does not cite specific experimental protocols. For information on the biological activity and use of this compound in experimental settings, please refer to relevant scientific literature.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled Hazardous Waste Container ppe->segregate labeling Label Container: 'Hazardous Waste' 'this compound' List all contents segregate->labeling storage Store Sealed Container in a Designated Secondary Containment Area labeling->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service storage->contact_ehs documentation Provide Accurate Waste Information (Contents, Volume, SDS) contact_ehs->documentation collection Arrange for Waste Collection documentation->collection decontaminate Decontaminate Work Surfaces and Equipment collection->decontaminate end End: Proper Disposal Complete decontaminate->end

Caption: Disposal Workflow for this compound.

Essential Safety and Operational Protocols for (1R,2S)-VU0155041

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary diagnostic or therapeutic use.

This document provides crucial safety and logistical information for the handling and disposal of (1R,2S)-VU0155041, a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper experimental conduct.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound should be considered a hazardous material.[3] While a comprehensive safety data sheet (SDS) is typically provided to purchasing institutions, the following precautions are mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn at all times. Ensure proper fit and dispose of them in the appropriate biohazard waste container after use.[4]
Eye Protection Safety glasses or gogglesMust be worn at all times in the laboratory to protect against splashes. A face shield may be necessary for procedures with a high risk of splashing.[4]
Body Protection Laboratory coatA well-fitting, fully buttoned lab coat is required to protect against spills.[4]
Respiratory Protection Fume hood or ventilated enclosureAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation.
Foot Protection Closed-toe shoesRequired for all laboratory work to protect against spills and falling objects.[4]
II. Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure a safe laboratory environment.

Operational Plan for Handling and Storage

ProcedureStep-by-Step Guidance
Receiving and Unpacking 1. Inspect the package for any signs of damage upon arrival. 2. Wear appropriate PPE (gloves, lab coat, safety glasses) before opening. 3. Verify the contents against the packing slip.
Storage 1. Store the solid compound at -20°C for long-term stability (≥4 years).[3] 2. Stock solutions can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[5] 3. Store in a tightly sealed, clearly labeled container in a designated, secure area.
Weighing and Solution Preparation 1. Perform all weighing and solution preparation inside a chemical fume hood. 2. To prepare a stock solution, dissolve the solid in a suitable solvent such as DMSO.[3][6] 3. For aqueous solutions, the sodium salt form is soluble in PBS (pH 7.2) at approximately 2 mg/ml. Aqueous solutions are not recommended for storage for more than one day.[3] 4. Avoid generating dust or aerosols.
General Handling 1. Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[3] 2. Wash hands thoroughly after handling, even if gloves were worn.[3] 3. Do not wear PPE outside of the laboratory.[4]
III. Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Disposal Protocol

Waste TypeDisposal Procedure
Unused Solid Compound 1. Collect in a clearly labeled, sealed container for hazardous chemical waste. 2. Do not mix with other waste streams unless compatible.
Contaminated Labware (Gloves, pipette tips, vials) 1. Place in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[7] 2. Treat all materials that have come into contact with the compound as contaminated waste.[7]
Liquid Waste (Solutions containing the compound) 1. Collect in a chemically resistant, sealed, and properly labeled waste container.[7] 2. Do not dispose of down the drain.[7]
Waste Pickup 1. Store waste containers in a designated, well-ventilated, and secure area.[7] 2. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal at a licensed facility.[7][8]

Experimental Workflow Visualization

The following diagram illustrates the key steps and safety precautions for handling this compound from receipt to disposal.

Caption: Workflow for safe handling of this compound.

References

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(1R,2S)-VU0155041

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.